molecular formula C11H6F3NO B1310642 2-(Trifluoromethyl)quinoline-4-carbaldehyde CAS No. 78946-17-5

2-(Trifluoromethyl)quinoline-4-carbaldehyde

Cat. No.: B1310642
CAS No.: 78946-17-5
M. Wt: 225.17 g/mol
InChI Key: YORNOUOCXCQZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)quinoline-4-carbaldehyde (CAS 78946-17-5) is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a quinoline core, a privileged scaffold in pharmacology, substituted with a reactive carbaldehyde group at the 4-position and a metabolically stable trifluoromethyl group at the 2-position. The aldehyde functionality serves as a versatile handle for synthetic elaboration, enabling researchers to synthesize diverse libraries of derivatives through condensation reactions, such as the formation of hydrazones, ureas, thioureas, and pyrazoles . The trifluoromethyl group is a key motif known to enhance a compound's lipophilicity, metabolic stability, and binding affinity in drug candidates. Quinoline derivatives are extensively investigated for their wide spectrum of biological activities. As part of this well-established chemical class, this compound is a valuable precursor for creating novel compounds with potential pharmacological properties, including antibacterial and antituberculosis activities . Furthermore, functionalized quinoline motifs are central to developing inhibitors for various disease targets, such as histone deacetylases (HDACs) for cancer therapy and dihydroorotate dehydrogenase (DHODH) for anticancer and immunomodulatory applications . Researchers utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic agents for conditions such as cancer, infectious diseases, and more . Store this product under an inert atmosphere at 2-8°C . This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(trifluoromethyl)quinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORNOUOCXCQZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456646
Record name 2-(trifluoromethyl)quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78946-17-5
Record name 2-(trifluoromethyl)quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 2-(Trifluoromethyl)quinoline-4-carbaldehyde (CAS 78946-17-5)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted properties of 2-(Trifluoromethyl)quinoline-4-carbaldehyde. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, where explicit data is unavailable, information from structurally related compounds is provided for comparative purposes and should be interpreted with caution.

Core Physicochemical and Spectroscopic Properties

This compound is a fluorinated heterocyclic compound belonging to the quinoline class. The presence of the trifluoromethyl group at the 2-position and a carbaldehyde group at the 4-position suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (CAS 78946-17-5)2-(Trifluoromethyl)quinoline (CAS 347-42-2)Quinoline-4-carbaldehyde (CAS 4363-93-3)
Molecular Formula C₁₁H₆F₃NO[1]C₁₀H₆F₃NC₁₀H₇NO
Molecular Weight 225.17 g/mol [1]197.16 g/mol 157.17 g/mol
Appearance Not specifiedSolidSolid
Melting Point Not experimentally determined58-62 °C[2]45-52 °C[3]
Boiling Point 288.6 ± 35.0 °C (Predicted)Not specified314.3 °C at 760 mmHg
Density 1.390 ± 0.06 g/cm³ (Predicted)Not specifiedNot specified
pKa -1.82 ± 0.50 (Predicted)Not specifiedNot specified
Storage Inert atmosphere, 2-8°CNot specified4°C, stored under nitrogen

Spectroscopic Data Summary:

Table 2: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aldehyde (-CHO)10.0 - 10.5Singlet
Aromatic (Quinoline Ring)7.5 - 9.0Multiplets

Table 3: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
Aldehyde (C=O)190 - 195
Trifluoromethyl (CF₃)120 - 125 (Quartet, ¹JCF ≈ 275 Hz)
Aromatic (Quinoline Ring)115 - 155

Table 4: Predicted ¹⁹F NMR Spectral Data

FluorinePredicted Chemical Shift (ppm)Multiplicity
Trifluoromethyl (-CF₃)-60 to -70Singlet

Table 5: Predicted Mass Spectrometry Fragmentation

IonDescription
[M]+•Molecular Ion
[M-H]•Loss of a hydrogen radical
[M-CHO]•Loss of the formyl group
[M-CF₃]•Loss of the trifluoromethyl group

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, general synthetic strategies for quinoline carbaldehydes can be adapted.

Experimental Protocol: General Synthesis of Quinoline-4-carbaldehydes (Illustrative)

A common approach involves the oxidation of the corresponding 4-methylquinoline. The Vilsmeier-Haack reaction is another established method for the formylation of activated aromatic rings and could potentially be applied to a suitable quinoline precursor.

Workflow for a Hypothetical Synthesis:

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Applications

The biological activities of this compound have not been specifically reported. However, the quinoline scaffold is a well-known pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications.

Potential Biological Activities (Inferred from Related Compounds):

  • Antimicrobial and Antifungal Activity: Quinoline derivatives are known to exhibit potent activity against various bacterial and fungal strains. The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.

  • Anticancer Activity: Many quinoline-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as topoisomerases or kinases.

  • Antimalarial Activity: The quinoline ring is the core structure of several important antimalarial drugs, including chloroquine and mefloquine.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay - General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Logical Relationship for Drug Discovery Application:

DrugDiscovery Compound This compound Synthesis Chemical Synthesis Compound->Synthesis Screening Biological Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Optimization Lead Optimization (SAR Studies) Lead_ID->Optimization Preclinical Preclinical Studies Optimization->Preclinical

Caption: A logical workflow for the potential application in drug discovery.

References

A Comprehensive Technical Guide to 2-(Trifluoromethyl)quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and characterization of 2-(trifluoromethyl)quinoline-4-carbaldehyde. The information is intended to support research and development efforts in medicinal chemistry and materials science, where quinoline derivatives are of significant interest.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with a trifluoromethyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position. The trifluoromethyl group is a key structural motif in medicinal chemistry, known for enhancing metabolic stability and lipophilicity.[1]

All quantitative data for the compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 78946-17-5[2][3]
Molecular Formula C₁₁H₆F₃NO[2][3]
Molecular Weight 225.17 g/mol [2]
Predicted Boiling Point 288.6 ± 35.0 °C[4]
Predicted Density 1.390 ± 0.06 g/cm³[4]
Predicted pKa -1.82 ± 0.50[4]
Storage Conditions Inert atmosphere (Nitrogen or Argon), 2-8°C[4][5]

Synthesis and Reactivity

The synthesis of 2-(trifluoromethyl)quinoline derivatives often involves multi-step procedures. A common approach is the cyclization of anilines with trifluoroacetoacetate.[6] The presence of the aldehyde group at the 4-position makes this compound a versatile intermediate for further chemical modifications.[7] It can undergo reactions typical of aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form imines (Schiff bases).[7][8]

G Generalized Synthesis Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A Substituted Aniline C Cyclization (e.g., via PPA) A->C B Ethyl Trifluoroacetoacetate B->C D Halogenation (e.g., POBr₃) C->D Forms quinolone intermediate E Functional Group Transformation D->E Introduces reactive site (e.g., 4-bromo) F 2-(Trifluoromethyl)quinoline- 4-carbaldehyde E->F Forms aldehyde G Spectroscopic Characterization Workflow cluster_start Sample Preparation cluster_analysis Analytical Techniques cluster_interpretation Data Interpretation & Validation cluster_end Final Confirmation A Synthesized & Purified Compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C IR Spectroscopy A->C D Mass Spectrometry (HRMS) A->D E Structural Elucidation B->E Identifies connectivity and chemical environment F Functional Group ID C->F Identifies C=O, C-F functional groups G Molecular Weight Confirmation D->G Confirms formula and mass H Confirmed Structure of 2-(Trifluoromethyl)quinoline- 4-carbaldehyde E->H F->H G->H

References

In-Depth Technical Guide: Molecular Structure and Conformation of 2-(Trifluoromethyl)quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 2-(Trifluoromethyl)quinoline-4-carbaldehyde, a compound of interest in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this guide leverages analogous structural information from related quinoline derivatives and outlines robust computational and experimental methodologies for its comprehensive characterization.

Molecular Structure

The molecular structure of this compound consists of a quinoline bicyclic heteroaromatic system substituted with a trifluoromethyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position. The fundamental framework is the planar quinoline ring, a fusion of a benzene ring and a pyridine ring. The presence of the electron-withdrawing trifluoromethyl and carbaldehyde groups is expected to significantly influence the electronic properties and reactivity of the quinoline core.

While a specific crystal structure for this compound is not publicly available, the fundamental geometry can be inferred from the structures of related quinoline compounds. The quinoline ring system is predominantly planar. The bond lengths and angles within the quinoline core are anticipated to be consistent with those of other substituted quinolines, with minor deviations induced by the electronic effects of the substituents.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the single bond connecting the carbaldehyde group to the quinoline ring (C4-C_aldehyde). This rotation gives rise to two principal planar conformers, often referred to as rotational isomers or rotamers.

Computational studies on the closely related molecule, quinoline-4-carbaldehyde (Q4C), have shown the existence of two stable conformers.[1] These conformers are distinguished by the orientation of the carbonyl oxygen of the aldehyde group relative to the nitrogen atom of the quinoline ring.

  • Conformer I (O-trans): The carbonyl oxygen is oriented away from the quinoline nitrogen.

  • Conformer II (O-cis): The carbonyl oxygen is oriented towards the quinoline nitrogen.

For quinoline-4-carbaldehyde, theoretical calculations have indicated that the O-cis conformer is the more stable of the two.[1] This preference is attributed to favorable electrostatic interactions or weak hydrogen bonding between the carbonyl oxygen and the hydrogen atom at the 5-position of the quinoline ring. It is highly probable that this compound exhibits similar conformational behavior. The bulky and electron-withdrawing trifluoromethyl group at the 2-position may exert some influence on the rotational barrier and the relative stabilities of the conformers, but the fundamental O-cis and O-trans conformations are expected to be the dominant low-energy states.

Predicted Conformational Data

The following table summarizes the predicted conformational data for this compound, based on the analogy with quinoline-4-carbaldehyde. It is important to note that these are estimated values and would require specific computational or experimental verification for this particular molecule.

ConformerDihedral Angle (N1-C4-C_ald-O)Relative Energy (kcal/mol)Predicted Stability
O-cis ~0°0.0More Stable
O-trans ~180°> 0.0Less Stable

Experimental Protocols

Synthesis and Characterization

A plausible synthetic route to this compound would involve the oxidation of the corresponding alcohol, 2-(Trifluoromethyl)quinoline-4-methanol. Standard characterization techniques would be employed to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the chemical environment of the hydrogen atoms, including the characteristic aldehyde proton signal (typically in the 9-10 ppm range) and the aromatic protons of the quinoline ring.

    • ¹³C NMR: Would show signals for all carbon atoms, including the carbonyl carbon of the aldehyde (typically in the 190-200 ppm range) and the carbons of the quinoline and trifluoromethyl groups.

    • ¹⁹F NMR: Would exhibit a characteristic signal for the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1715 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the aldehyde group.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Conformational Study via Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method to investigate the conformational landscape of molecules.

Methodology:

  • Initial Structure Generation: Build the 3D structure of this compound.

  • Conformational Search: Perform a systematic scan of the potential energy surface by rotating the dihedral angle of the C4-C_aldehyde bond in small increments (e.g., 10-15 degrees).

  • Geometry Optimization: For each starting geometry, perform a full geometry optimization to find the nearest local energy minimum. A common functional and basis set combination for such calculations is B3LYP/6-311++G(d,p).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Relative Energy Calculation: Determine the relative energies of the identified conformers to predict their relative populations at a given temperature.

  • Transition State Search: To determine the rotational barrier between the conformers, a transition state search can be performed.

Visualizations

Conformational_Analysis_Workflow cluster_prep Preparation cluster_scan Potential Energy Surface Scan cluster_optimization Geometry Optimization cluster_analysis Analysis mol_build Build 3D Structure of This compound pes_scan Systematic Rotation of C4-C_aldehyde Dihedral Angle mol_build->pes_scan Input Structure geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) pes_scan->geom_opt Generate Initial Geometries freq_calc Frequency Calculation and Thermodynamic Analysis geom_opt->freq_calc Optimized Structures conf_id Identify Stable Conformers (O-cis and O-trans) freq_calc->conf_id Vibrational Frequencies and Thermodynamic Data rel_energy Calculate Relative Energies and Rotational Barrier conf_id->rel_energy Identified Conformers

Caption: Workflow for the computational conformational analysis of this compound.

This technical guide provides a foundational understanding of the molecular structure and conformational preferences of this compound. Further experimental and computational studies are encouraged to precisely determine its structural parameters and to explore its potential applications in drug design and materials science.

References

solubility of 2-(trifluoromethyl)quinoline-4-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-(Trifluoromethyl)quinoline-4-carbaldehyde in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a complex heterocyclic compound of interest in medicinal chemistry and materials science. Its solubility is a critical parameter for synthesis, purification, formulation, and biological screening. This guide discusses the anticipated solubility characteristics of this compound in organic solvents based on its structural features, outlines general factors influencing the solubility of quinoline derivatives, and provides a detailed, generalized protocol for its experimental determination.

Physicochemical Profile and Solubility Prediction

The solubility of this compound is dictated by the interplay of its three main structural components: the quinoline core, the trifluoromethyl group, and the carbaldehyde group.

  • Quinoline Core: The bicyclic aromatic quinoline system is predominantly hydrophobic and nonpolar, suggesting good solubility in many organic solvents[1].

  • Trifluoromethyl (CF3) Group: The highly electronegative fluorine atoms in the CF3 group make it a strong electron-withdrawing group. This substituent is known to significantly increase a molecule's lipophilicity (fat or oil solubility)[2].

  • Carbaldehyde (-CHO) Group: The aldehyde group is polar and can act as a hydrogen bond acceptor. This feature may impart some solubility in polar organic solvents.

Prediction: Based on these features, this compound is predicted to have low aqueous solubility but favorable solubility in a range of common organic solvents. The high lipophilicity conferred by the CF3 group suggests good solubility in nonpolar solvents, while the aromatic system and aldehyde group suggest solubility in polar aprotic and protic solvents.

Factors Influencing Solubility

The solubility of quinoline derivatives is a multifactorial property. Key considerations for optimizing solubility are presented below.

FactorInfluence on Solubility of Quinoline Derivatives
Solvent Polarity Quinoline derivatives generally exhibit good solubility in various organic solvents, from polar to non-polar, due to their aromatic nature[3]. Polar organic solvents like ethanol and methanol are often effective[4].
Temperature In most cases, the solubility of solid organic compounds increases with rising temperature, as the dissolution process is often endothermic[4][5].
pH and pKa The quinoline nitrogen is weakly basic. In acidic conditions (pH < pKa), the nitrogen can be protonated to form a cationic salt, which dramatically increases aqueous solubility[1][5][6]. While less impactful in organic solvents, the presence of acidic or basic excipients can influence solubility.
Crystal Lattice Energy The energy required to overcome the intermolecular forces in the solid crystal lattice affects solubility. Stronger crystal packing leads to lower solubility[1]. Polymorphism, the existence of different crystal forms, can also lead to different solubility profiles.

Experimental Determination of Solubility

Since specific data is unavailable, experimental determination is necessary. A generalized protocol for determining the thermodynamic equilibrium solubility of a compound like this compound is provided below.

Generalized Experimental Protocol

This protocol is based on the shake-flask method, a standard for measuring equilibrium solubility.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a selected organic solvent (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, Dimethyl Sulfoxide). The excess solid is crucial to ensure equilibrium with the dissolved state.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the samples at a constant temperature (e.g., 25 °C) using a shaker or rotator.

    • Allow sufficient time for the system to reach equilibrium (typically 24 to 48 hours is recommended to ensure the dissolution rate equals the precipitation rate)[3].

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at high speed[3].

    • Carefully withdraw an aliquot of the clear supernatant. For accuracy, immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particulates[3].

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

    • Analyze the concentration of the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), which is effective for aromatic aldehydes[7].

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against known concentrations of the compound[3].

  • Calculation:

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent by multiplying this concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Visualized Workflows

The following diagrams illustrate the logical and experimental processes for solubility assessment.

Logical Workflow for Solubility Assessment start Define Compound (this compound) struct Analyze Structure: - Quinoline Core (Hydrophobic) - CF3 Group (Lipophilic) - Aldehyde (Polar) start->struct predict Predict General Solubility (Low Aqueous, Good Organic) struct->predict Leads to select Select Representative Organic Solvents (Polar, Nonpolar, Aprotic, Protic) predict->select Informs exp Perform Experimental Solubility Determination select->exp data Generate Quantitative Solubility Data (e.g., mg/mL at 25°C) exp->data Yields end Application (Process Dev, Formulation) data->end Enables

Caption: A logical workflow for assessing compound solubility.

Experimental Workflow for Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solid to solvent equil1 Agitate at constant T (24-48 hours) prep1->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute sample sep2->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Compare to Calibration Curve quant2->quant3 calc1 Solubility (mg/mL) = Conc x Dilution Factor quant3->calc1

Caption: A generalized workflow for experimental solubility determination.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline-4-carbaldehyde: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethyl)quinoline-4-carbaldehyde, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. While the specific historical discovery of this compound is not extensively documented, its importance is underscored by the broad and potent biological activities associated with the 2-(trifluoromethyl)quinoline scaffold. This document details plausible synthetic routes, physicochemical properties, and explores the potential biological significance of this molecule, drawing insights from the activities of structurally related compounds. Detailed experimental protocols, data tables, and diagrams are provided to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Introduction and Historical Context

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold found in a multitude of natural products and synthetic drugs with a wide range of biological activities, including antimalarial, anticancer, and antifungal properties.[3][4][5][6]

The convergence of these two key structural motifs in 2-(trifluoromethyl)quinolines has led to the development of numerous compounds with significant therapeutic potential.[3][7] While the precise first synthesis of this compound (CAS Number: 78946-17-5) is not prominently documented in seminal literature, its utility as a synthetic intermediate is evident from its commercial availability and the rich chemistry of related quinoline aldehydes.[8][9] This guide aims to consolidate the available information and provide a detailed technical resource for this valuable building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 78946-17-5[8][9]
Molecular Formula C₁₁H₆F₃NO[8][9]
Molecular Weight 225.17 g/mol [8]
Appearance Solid (form)[10]
Purity Typically ≥97%[10]
Storage Inert atmosphere, 2-8°C[8]

Synthetic Methodologies

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

A logical precursor for the synthesis is 2-(trifluoromethyl)quinoline. The formylation would then proceed via a Vilsmeier-Haack reaction.

Diagram of the Proposed Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 2_trifluoromethyl_quinoline 2-(Trifluoromethyl)quinoline Vilsmeier_Haack Vilsmeier-Haack Formylation 2_trifluoromethyl_quinoline->Vilsmeier_Haack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Vilsmeier_Haack Target_Compound 2-(Trifluoromethyl)quinoline- 4-carbaldehyde Vilsmeier_Haack->Target_Compound

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the Vilsmeier-Haack formylation of quinolines.[11]

Materials:

  • 2-(Trifluoromethyl)quinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Formylation Reaction: Dissolve 2-(trifluoromethyl)quinoline (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Characterization Data (Expected):

TechniqueExpected Result
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm, and a characteristic aldehyde proton singlet around 10 ppm.
¹³C NMR Resonances for the quinoline carbons, the trifluoromethyl carbon (a quartet), and the aldehyde carbonyl carbon around 190 ppm.
IR A strong carbonyl stretch for the aldehyde group around 1700 cm⁻¹.
Mass Spec A molecular ion peak corresponding to the molecular weight of 225.17.

Potential Biological Activities and Applications

While specific biological studies on this compound are not widely published, the broader class of 2-(trifluoromethyl)quinoline derivatives has demonstrated a range of significant pharmacological properties.

Antifungal Activity

Several studies have highlighted the potent antifungal activity of 2-(trifluoromethyl)quinoline derivatives against various phytopathogenic fungi.[4][7] For instance, derivatives of 2,8-bis(trifluoromethyl)-4-quinolinol have shown excellent activity against Botrytis cinerea and Sclerotinia sclerotiorum.[7] The mechanism of action for some of these compounds is believed to involve the disruption of the fungal cell membrane, leading to increased permeability and cell content leakage.[7]

Anticancer Potential

The quinoline scaffold is a cornerstone in the development of anticancer agents.[5] The introduction of the trifluoromethyl group can enhance the anticancer efficacy of these compounds.[5] While direct studies on the target compound are lacking, its structural similarity to known kinase inhibitors and other anticancer agents suggests its potential as a precursor or a lead compound in oncology research.

Diagram of Potential Biological Relevance of the Quinoline Scaffold

G cluster_targets Potential Biological Targets cluster_activities Resulting Biological Activities Quinoline_Scaffold Quinoline Scaffold Kinases Kinases Quinoline_Scaffold->Kinases DNA DNA Intercalation Quinoline_Scaffold->DNA Microtubules Microtubule Polymerization Quinoline_Scaffold->Microtubules Antifungal Antifungal Quinoline_Scaffold->Antifungal Anti_inflammatory Anti-inflammatory Quinoline_Scaffold->Anti_inflammatory Anticancer Anticancer Kinases->Anticancer DNA->Anticancer Antimalarial Antimalarial DNA->Antimalarial Microtubules->Anticancer

Caption: General biological roles of the versatile quinoline scaffold.

Conclusion

This compound is a valuable synthetic intermediate with significant, yet largely untapped, potential in the fields of medicinal chemistry and materials science. While its own discovery and history are not well-defined, the robust biological activity of the 2-(trifluoromethyl)quinoline class of compounds provides a strong impetus for its further investigation. The synthetic protocols and compiled data in this guide are intended to facilitate future research into this promising molecule, encouraging its use in the development of novel therapeutic agents and functional materials. The exploration of its biological activities, particularly in the realms of antifungal and anticancer research, is a promising avenue for future studies.

References

The Biological Significance of the Trifluoromethyl Group in Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold is a pivotal strategy in modern medicinal chemistry. The unique electronic properties of the CF3 group significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This has led to the development of potent therapeutic agents across a range of diseases, from infectious diseases to oncology. This technical guide provides an in-depth overview of the biological significance of the trifluoromethyl group in quinolines, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical and Pharmacokinetic Impact of Trifluoromethylation

The introduction of a trifluoromethyl group into a quinoline molecule imparts several advantageous physicochemical properties that contribute to its biological significance.

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor in drug absorption and distribution.[2]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes such as cytochrome P450.[2] This often leads to a longer in vivo half-life for drugs containing this moiety.[3]

  • Modulation of Basicity: As a potent electron-withdrawing group, the CF3 group decreases the basicity (pKa) of the quinoline nitrogen. This can influence the molecule's solubility, ionization state at physiological pH, and interactions with biological targets.

  • Improved Binding Affinity: The CF3 group can engage in favorable interactions with biological targets, such as van der Waals forces and dipole-dipole interactions, leading to enhanced binding affinity and potency.

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines
Compound NameSubstitution PatternMelting Point (°C)pKa (Predicted)logPReference
2-(Trifluoromethyl)quinoline2-CF358-62--[1]
7-(Trifluoromethyl)quinoline7-CF365-672.55-[1]
Mefloquine2,8-bis(CF3)178-179--
Lenvatinib7-methoxy-4-(3-chloro-4-fluoroanilino)-6-ethoxycarbonyl-3-trifluoromethyl212-214--
Tafenoquine8-amino-5-(2,6-dichloro-4-trifluoromethylphenoxy)-2,6-dimethyl148-150--
Table 2: In Vitro Metabolic Stability of a Representative Compound in Liver Microsomes
SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Human28.848.1
Mouse12.0115
Rat7.14194

Data for UNC10201652, a complex heterocyclic compound, is presented as a representative example of metabolic stability assessment.[4]

Biological Activities of Trifluoromethylated Quinolines

The trifluoromethyl group has been instrumental in the development of quinoline-based drugs with a wide range of biological activities.

Anticancer Activity

Lenvatinib is a prime example of a successful trifluoromethylated quinoline in oncology. It is a multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[5][6][7] By inhibiting these pathways, Lenvatinib potently suppresses tumor angiogenesis and proliferation.[7][8]

Lenvatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR1/2/3 Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 FGFR->Angiogenesis PDGFRa PDGFRα Proliferation Tumor Cell Proliferation PDGFRa->Proliferation KIT KIT KIT->Proliferation RET RET RET->Proliferation Lenvatinib Lenvatinib (Trifluoromethylated Quinoline) Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking angiogenesis and tumor proliferation.

CompoundCell LineIC50 (µM)Reference
6a MDA-MB-4682.5-5[9]
6b MDA-MB-4682.5-5[9]
6d MDA-MB-4682.5-5[9]
6f MDA-MB-4682.5-5[9]
6c MDA-MB-4688.0[9]
6c MCF727.0[9]
2a HCT116<1[10]
2a HeLa0.14[10]
2a M14<1[10]
2a HT1080<1[10]
2b MCF-70.3[10]
4c HeLa<10[10]
4c M14<10[10]
4c HT1080<10[10]
Antimalarial Activity

Mefloquine and Tafenoquine are two critical antimalarial drugs featuring a trifluoromethylated quinoline core.

  • Mefloquine: This drug is a blood schizonticide that acts by inhibiting protein synthesis in the malaria parasite, Plasmodium falciparum.[11] It is believed to target the 80S ribosome of the parasite.[11]

Mefloquine_MoA Mefloquine Mefloquine (Trifluoromethylated Quinoline) Ribosome P. falciparum 80S Ribosome Mefloquine->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Inhibition leads to

Caption: Mefloquine inhibits protein synthesis in P. falciparum by targeting the 80S ribosome.

  • Tafenoquine: An 8-aminoquinoline, Tafenoquine is active against both the liver (including the dormant hypnozoite stage) and blood stages of P. vivax.[5][6] Its precise molecular target is not yet fully elucidated, but it is known to induce red blood cell shrinkage.[4][5]

Antimicrobial Activity

The trifluoromethyl group is also a key feature in some quinolone antibiotics. These compounds typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

OrganismMIC90 (µg/mL)
Haemophilus influenzae≤0.06
Moraxella catarrhalis≤0.06
Neisseria spp.≤0.06
Acinetobacter spp.0.03
Stenotrophomonas maltophilia2
Oxacillin-susceptible Staphylococcus aureusTwo- to eightfold more active than ciprofloxacin
Streptococcus spp.≤2
Enterococcus faecium4

MIC90: Minimum inhibitory concentration for 90% of isolates.[12]

Anti-inflammatory and CNS Activities

The versatility of the trifluoromethylated quinoline scaffold extends to the treatment of inflammatory diseases and central nervous system (CNS) disorders.

  • Anti-inflammatory Activity: Certain quinoline and quinazoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[13][14][15]

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
9b 21.1 - 254>50,000>237[13][14]
Best Quinazoline Inhibitor 64>50,000>781[14]
  • CNS Activity: The ability of trifluoromethylated quinolines to cross the blood-brain barrier has led to their investigation as ligands for CNS receptors, such as dopamine and serotonin receptors. This opens up possibilities for their use in treating neurological and psychiatric disorders.

Compound TypeReceptorLigandKi (nM)Reference
Aporphine AgonistDopamine D2[3H]MCL-5360.16 (vs. NPA)[16]
Phenylpiperazine DerivativeDopamine D2Compound 6<0.3[17]
Tryptamine AnalogSerotonin 5-HT2A[125I]DOI-[18]
Quinoline DerivativeSerotonin 5-HT4Compound 7h<1[19]

Experimental Protocols

Synthesis of Trifluoromethylated Quinolines (General Workflow)

The synthesis of trifluoromethylated quinolines often involves multi-step reactions. A common strategy is the construction of the quinoline ring from precursors already containing the trifluoromethyl group.

Synthesis_Workflow Start Trifluoromethylated Starting Materials (e.g., anilines, ketones) Step1 Condensation/ Cyclization Reaction Start->Step1 Intermediate Quinoline Ring Formation Step1->Intermediate Step2 Functional Group Modification Intermediate->Step2 Final_Product Final Trifluoromethylated Quinoline Derivative Step2->Final_Product Purification Purification and Characterization (Chromatography, NMR, MS) Final_Product->Purification Metabolic_Stability_Workflow Start Prepare Incubation Mixture: - Test Compound (1 µM) - Human Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) Preincubation Pre-incubate at 37°C Start->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Initiation->Incubation Termination Stop Reaction (e.g., with cold acetonitrile) Incubation->Termination Analysis Analyze Samples by LC-MS/MS (Quantify remaining parent compound) Termination->Analysis Calculation Calculate: - In Vitro Half-life (t½) - Intrinsic Clearance (CLint) Analysis->Calculation Zebrafish_Workflow Start Collect and Stage Fertilized Zebrafish Embryos Distribution Distribute Embryos into 96-well Plates Start->Distribution Exposure Expose Embryos to Different Concentrations of Test Compound (and controls) Distribution->Exposure Incubation Incubate at 28.5°C for 24-120 hours Exposure->Incubation Observation Observe under Stereomicroscope for Toxicological Endpoints Incubation->Observation Endpoints Endpoints: - Mortality (LC50) - Teratogenicity (e.g., edema, spinal curvature) - Anti-angiogenic/Anticancer effects Observation->Endpoints

References

The Aldehyde Group in Quinoline Systems: A Technical Guide to Reactivity and Synthetic Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The functionalization of this privileged heterocycle is paramount in the discovery of novel drug candidates. Among the various functional groups, the aldehyde group (-CHO) serves as a uniquely versatile synthetic handle due to its inherent reactivity. This technical guide provides an in-depth exploration of the key reactions of the aldehyde group within quinoline systems, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the strategic design and synthesis of novel quinoline derivatives.

Core Reactivity of the Quinoline Aldehyde

The chemistry of the aldehyde group is dominated by the electrophilicity of the carbonyl carbon. This reactivity allows for a wide range of transformations, primarily involving nucleophilic attack at the carbonyl carbon, oxidation to a carboxylic acid, or reduction to an alcohol. In the context of a quinoline system, the electronic properties of the quinoline ring can influence the reactivity of the aldehyde, though the fundamental reaction pathways remain consistent.

Key Synthetic Transformations

The following sections detail the most synthetically useful reactions of quinoline aldehydes, providing generalized protocols and representative data.

Condensation Reactions: Carbon-Carbon Bond Formation

Condensation reactions are fundamental for extending the carbon framework of a molecule. For quinoline aldehydes, the Knoevenagel and Wittig reactions are particularly powerful for creating α,β-unsaturated systems and alkenes, respectively.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[3][4] This reaction is exceptionally useful for synthesizing a diverse library of substituted alkenes from quinoline aldehydes.[5]

Table 1: Representative Knoevenagel Condensation of Quinoline Aldehydes

Quinoline Aldehyde SubstrateActive Methylene CompoundCatalyst / SolventConditionsProductReported Yield
2-Methoxyquinoline-4-carbaldehydeMalononitrilePiperidine / EthanolReflux, 1-8 hours2-(2-Methoxyquinolin-4-ylmethylene)malononitrileVaries
4-Chloroquinoline-6-carbaldehydeEthyl CyanoacetateAmmonium Acetate / TolueneReflux, 2-6 hoursEthyl 2-cyano-3-(4-chloroquinolin-6-yl)acrylateVaries
2-Chloroquinoline-3-carbaldehydeBarbituric AcidPiperidine / EthanolReflux, 3-5 hours5-(2-Chloroquinolin-3-ylmethylene)pyrimidine-2,4,6-trioneVaries

Experimental Protocol: Knoevenagel Condensation of 2-Methoxyquinoline-4-carbaldehyde with Malononitrile [5]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxyquinoline-4-carbaldehyde (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., 15 mL of ethanol per gram of aldehyde) followed by the active methylene compound, malononitrile (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as 2-3 drops of piperidine.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry. If no precipitate forms, the product can be isolated by evaporating the solvent and purifying the residue via column chromatography on silica gel.

Knoevenagel_Workflow cluster_workflow Knoevenagel Condensation Workflow start 1. Combine Reactants (Quinoline Aldehyde, Active Methylene Cmpd) add_catalyst 2. Add Solvent & Weak Base Catalyst start->add_catalyst reflux 3. Heat to Reflux (80-100 °C) add_catalyst->reflux monitor 4. Monitor Reaction (TLC) reflux->monitor workup 5. Cool & Isolate (Filtration or Evaporation) monitor->workup purify 6. Purify Product (Recrystallization or Chromatography) workup->purify product Final Product (α,β-Unsaturated System) purify->product

Caption: Generalized workflow for the Knoevenagel condensation.

The Wittig reaction is a cornerstone of organic synthesis, converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[6][7] This method is highly effective for introducing a double bond with good control over its location.

Table 2: Representative Wittig Olefination of Quinoline Aldehydes

Quinoline Aldehyde SubstrateWittig ReagentBase / SolventProduct
Quinoline-4-carbaldehydeMethyltriphenylphosphonium bromiden-BuLi / THF4-Vinylquinoline
Quinoline-2-carbaldehyde(Carbethoxymethylene)triphenylphosphoraneNone / TolueneEthyl 3-(quinolin-2-yl)acrylate
8-Methylquinoline-2-carbaldehydeBenzyltriphenylphosphonium chlorideNaH / DMF2-(8-Methylquinolin-2-yl)-1-phenylethene

Experimental Protocol: Wittig Reaction for Alkene Synthesis [8]

  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.0 eq) dropwise. Allow the resulting mixture to stir at room temperature for 1 hour to form the ylide.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of the quinoline aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reduction of the Aldehyde Group

The aldehyde group is readily reduced to a primary alcohol. This transformation is crucial for introducing a hydroxymethyl group, which can serve as a site for further functionalization, such as ether or ester formation. Sodium borohydride (NaBH₄) is a common and mild reducing agent for this purpose.[9]

Table 3: Reduction of Quinoline Aldehydes to Primary Alcohols

Quinoline Aldehyde SubstrateReducing AgentSolventProductReported Yield
Tetrazolo[1,5-a]quinoline-4-carbaldehydeSodium Borohydride (NaBH₄)Methanol(Tetrazolo[1,5-a]quinolin-4-yl)methanolHigh[9]
6-Methylquinoline-2-carbaldehydeH₂ (40 bar), Co@SiO₂ catalystMethanol(6-Methylquinolin-2-yl)methanol~90%[10]
Quinoline-8-carbaldehydeLithium Aluminum Hydride (LiAlH₄)Diethyl EtherQuinolin-8-ylmethanolHigh

Experimental Protocol: Reduction using Sodium Borohydride [9]

  • Dissolution: Dissolve the quinoline aldehyde (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 to 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC.

  • Work-up: Carefully add acetone to quench the excess NaBH₄. Remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can be further purified by recrystallization or column chromatography.

Oxidation to Carboxylic Acids

Oxidation of the aldehyde group provides a direct route to quinoline carboxylic acids, which are important pharmacophores and versatile intermediates for amide bond formation.[11][12] Strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) can be employed.[13][14]

Table 4: Oxidation of Quinoline Aldehydes to Carboxylic Acids

Quinoline Aldehyde SubstrateOxidizing AgentConditionsProduct
Quinoline-2-carbaldehydePotassium Permanganate (KMnO₄)Acetone/Water, RefluxQuinoline-2-carboxylic acid
8-Methylquinoline-2-carbaldehydeSelenium Dioxide (SeO₂)Dioxane, Reflux8-Methylquinoline-2-carboxylic acid
Quinoline-4-carbaldehydeChromic Acid (Jones Reagent)Acetone, 0 °C to RTQuinoline-4-carboxylic acid

Experimental Protocol: Oxidation using Potassium Permanganate

  • Setup: Dissolve the quinoline aldehyde (1.0 eq) in a mixture of acetone and water in a round-bottom flask.

  • Oxidant Addition: Add a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water dropwise to the stirred solution. The reaction is exothermic and may require cooling.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux for 1-3 hours until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Aldehyde_Reactivity cluster_reactions Core Reactivity of Quinoline Aldehydes main Quinoline Aldehyde oxidation Quinoline Carboxylic Acid main->oxidation Oxidation (e.g., KMnO₄) reduction Quinoline Methanol (Alcohol) main->reduction Reduction (e.g., NaBH₄) condensation α,β-Unsaturated Systems / Alkenes main->condensation Condensation (Knoevenagel, Wittig) nucleophilic_add Schiff Bases (Imines) main->nucleophilic_add Nucleophilic Addition (+ Amine, -H₂O) Drug_Discovery_Logic cluster_logic Application in Drug Discovery start Quinoline Aldehyde (Starting Scaffold) reaction Chemical Transformation (e.g., Condensation, Reduction) start->reaction library Library of Novel Quinoline Derivatives reaction->library Diversification screening Biological Screening (e.g., Enzyme Assays) library->screening hit Identification of 'Hit' Compounds screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate Refinement

References

2-(Trifluoromethyl)quinoline-4-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethyl)quinoline-4-carbaldehyde, a valuable heterocyclic building block in organic synthesis. The introduction of a trifluoromethyl group into the quinoline scaffold significantly modulates the electronic properties and metabolic stability of the resulting molecules, making this compound a highly attractive starting material for the synthesis of novel therapeutic agents and functional materials. This document details the synthesis, spectroscopic characterization, and synthetic applications of this compound, with a focus on its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions, including Wittig reactions, Knoevenagel condensations, and reductive aminations. Detailed experimental protocols and data are presented to facilitate its use in the laboratory.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of fluorine-containing substituents, particularly the trifluoromethyl (CF3) group, is a widely employed strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The CF3 group can improve metabolic stability, increase lipophilicity, and alter the electronic nature of the molecule, often leading to enhanced biological activity.

This compound emerges as a key synthetic intermediate, combining the privileged quinoline scaffold with the advantageous properties of the trifluoromethyl group. Its aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide aims to provide a detailed resource on the synthesis and application of this important building block.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and a related precursor, 4-methyl-2-(trifluoromethyl)quinoline, is provided in the tables below.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound78946-17-5C₁₁H₆F₃NO225.17
4-Methyl-2-(trifluoromethyl)quinolineNot AvailableC₁₁H₈F₃N211.19[4]

Table 2: Spectroscopic Data for 4-Methyl-2-(trifluoromethyl)quinoline

NucleusChemical Shift (δ, ppm)
¹H NMR8.12 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.78 (t, J=7.8 Hz, 1H), 7.58 (t, J=7.5 Hz, 1H), 7.45 (s, 1H), 2.72 (s, 3H)
¹³C NMR157.5, 147.2, 130.3, 129.8, 129.6, 127.4, 124.5 (q, J=274 Hz), 123.9, 119.9, 119.5 (q, J=5 Hz), 18.9
¹⁹F NMR-68.2

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible and commonly employed synthetic route involves the oxidation of the corresponding 4-methyl derivative, 4-methyl-2-(trifluoromethyl)quinoline.

Synthesis_Workflow cluster_synthesis Synthesis of the Building Block cluster_reactions Applications in Synthesis Precursor 4-Methyl-2-(trifluoromethyl)quinoline Aldehyde This compound Precursor->Aldehyde Oxidation (e.g., SeO₂, KMnO₄) Wittig Wittig Reaction Product (Alkene) Aldehyde->Wittig Phosphonium Ylide Knoevenagel Knoevenagel Product (α,β-Unsaturated System) Aldehyde->Knoevenagel Active Methylene Compound ReductiveAmination Reductive Amination Product (Amine) Aldehyde->ReductiveAmination Amine, Reducing Agent

Experimental Protocol: Oxidation of 4-Methyl-2-(trifluoromethyl)quinoline

This protocol is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-(trifluoromethyl)quinoline (1.0 eq.) in a suitable solvent such as dioxane or acetic acid.

  • Reagent Addition: Add a slight excess of selenium dioxide (SeO₂, 1.1-1.5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Applications in Organic Synthesis

The aldehyde functionality of this compound makes it a versatile precursor for a variety of important organic transformations.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5][6][7] The reaction of this compound with a phosphonium ylide can provide access to a range of vinyl-substituted quinolines.

Wittig_Reaction Aldehyde This compound Alkene 4-Vinyl-2-(trifluoromethyl)quinoline Derivative Aldehyde->Alkene Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Alkene Byproduct Triphenylphosphine oxide Alkene->Byproduct

This is a generalized procedure and the choice of base and solvent may vary depending on the ylide.

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration, to yield an α,β-unsaturated product.[8] This reaction is particularly useful for synthesizing compounds with electron-withdrawing groups conjugated to a double bond.

Knoevenagel_Condensation Aldehyde This compound Product Knoevenagel Condensation Product Aldehyde->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) ActiveMethylene->Product

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent like ethanol or toluene, add the active methylene compound (e.g., malononitrile, 1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration and wash with a cold solvent. If the product does not precipitate, concentrate the solvent and purify the residue.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Table 3: Representative Knoevenagel Condensation Products and Expected Yields

Active Methylene CompoundProductExpected Yield (%)
Malononitrile2-((2-(Trifluoromethyl)quinolin-4-yl)methylene)malononitrile85-95
Ethyl CyanoacetateEthyl 2-cyano-3-(2-(trifluoromethyl)quinolin-4-yl)acrylate80-90
Diethyl MalonateDiethyl 2-((2-(trifluoromethyl)quinolin-4-yl)methylene)malonate75-85

Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on specific reaction conditions.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[9][10][11][12][13] This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

Reductive_Amination Aldehyde This compound Product Substituted Amine Aldehyde->Product Amine Primary or Secondary Amine Amine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Product

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the primary amine (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere and monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of trifluoromethyl-substituted quinoline derivatives. Its aldehyde functionality allows for straightforward participation in fundamental organic reactions, providing access to complex molecules with potential applications in drug discovery and materials science. The protocols and data presented in this guide are intended to serve as a practical resource for chemists to facilitate the use of this important synthetic intermediate in their research endeavors. Further exploration of the reactivity of this compound is expected to uncover new synthetic methodologies and lead to the discovery of novel molecules with significant biological activities.

References

Theoretical Calculations on 2-(Trifluoromethyl)quinoline-4-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry aspects of 2-(trifluoromethyl)quinoline-4-carbaldehyde. Given the significant biological activities associated with quinoline derivatives, including their roles as potential anticancer, antifungal, and antimalarial agents, a detailed understanding of the structural and electronic properties of this specific fluorinated derivative is crucial for advancing drug discovery and development efforts.[1][2][3][4][5] This document outlines proposed theoretical calculations, predicted data, and relevant experimental protocols to facilitate further research on this compound.

Molecular Structure and Computational Methodology

The molecular structure of this compound is characterized by a quinoline core substituted with a highly electronegative trifluoromethyl group at the 2-position and a reactive carbaldehyde group at the 4-position. The presence of the trifluoromethyl group is known to significantly influence the electronic properties, lipophilicity, and metabolic stability of bioactive molecules.[2]

Computational Approach

Theoretical calculations are proposed to be performed using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, which are well-established for predicting the properties of organic molecules.[6] The B3LYP functional in combination with the 6-311++G(d,p) basis set is recommended for accurate geometry optimization and vibrational frequency calculations.[6]

Proposed Computational Workflow:

G start Define Molecular Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc spec_pred Spectroscopic Prediction (IR, Raman, NMR, UV-Vis) geom_opt->spec_pred nbo Natural Bond Orbital (NBO) Analysis geom_opt->nbo fmo Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) geom_opt->fmo mep Molecular Electrostatic Potential (MEP) geom_opt->mep docking Molecular Docking Studies geom_opt->docking thermo Thermodynamic Properties freq_calc->thermo end Data Analysis and Interpretation thermo->end spec_pred->end nbo->end fmo->end mep->end docking->end

Caption: Proposed computational workflow for theoretical calculations.

Predicted Physicochemical and Spectroscopic Data

Based on theoretical calculations of the parent compound, quinoline-4-carbaldehyde, and other trifluoromethylated quinolines, the following data are predicted for this compound.[6]

Predicted Molecular Properties
PropertyPredicted Value
Molecular FormulaC₁₁H₆F₃NO
Molecular Weight225.17 g/mol
AppearanceExpected to be a solid
CAS Number78946-17-5[7]
Predicted FT-IR Vibrational Frequencies

The vibrational modes are predicted based on DFT calculations. The trifluoromethyl group will introduce characteristic strong absorption bands.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
C-H stretch (aromatic)3100 - 3000Stretching vibrations of C-H bonds in the quinoline ring.
C=O stretch (aldehyde)1710 - 1690Characteristic stretching vibration of the carbonyl group.
C=N stretch (quinoline)1620 - 1580Stretching vibration of the C=N bond within the quinoline ring.
C=C stretch (aromatic)1600 - 1450Skeletal vibrations of the aromatic rings.
C-F stretch (CF₃)1350 - 1100Strong, characteristic asymmetric and symmetric stretching vibrations.
Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts are predicted in CDCl₃ solvent. The electron-withdrawing trifluoromethyl and carbaldehyde groups will significantly influence the electronic environment of the quinoline ring protons and carbons.[8][9]

¹H NMR:

ProtonPredicted Chemical Shift (δ, ppm)
H-aldehyde10.2 - 10.0
H-38.5 - 8.3
H-58.3 - 8.1
H-88.2 - 8.0
H-6, H-77.9 - 7.6

¹³C NMR:

CarbonPredicted Chemical Shift (δ, ppm)
C=O (aldehyde)193 - 190
C-2 (quartet due to C-F coupling)148 - 145
C-4140 - 138
C-8a149 - 147
C-4a129 - 127
Aromatic Carbons135 - 120
CF₃ (quartet)125 - 122
Predicted UV-Vis Absorption

The electronic transitions are predicted using Time-Dependent DFT (TD-DFT).

TransitionPredicted λₘₐₓ (nm)Solvent
π → π230 - 250Ethanol
n → π310 - 330Ethanol

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route can be adapted from known procedures for the synthesis of 2-trifluoromethylquinolines and the subsequent oxidation to the carbaldehyde.[10][11]

Proposed Synthetic Pathway:

G aniline Aniline cyclization Cyclization (e.g., PPA, 150°C) aniline->cyclization etfaa Ethyl trifluoroacetoacetate etfaa->cyclization quinolone 2-(Trifluoromethyl)quinolin-4-ol cyclization->quinolone halogenation Halogenation (e.g., POCl₃) quinolone->halogenation chloroquinoline 4-Chloro-2-(trifluoromethyl)quinoline halogenation->chloroquinoline oxidation Oxidation (e.g., with a suitable oxidizing agent) chloroquinoline->oxidation final_product This compound oxidation->final_product

Caption: Proposed synthetic pathway for the target molecule.

Detailed Protocol:

  • Cyclization: Aniline is reacted with ethyl trifluoroacetoacetate in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures (e.g., 150°C) to yield 2-(trifluoromethyl)quinolin-4-ol.[11]

  • Halogenation: The resulting quinolone is treated with a halogenating agent such as phosphoryl chloride (POCl₃) to produce 4-chloro-2-(trifluoromethyl)quinoline.

  • Oxidation: The 4-chloro derivative is then subjected to an appropriate oxidation reaction to convert the chloro group to a carbaldehyde. This may involve a multi-step process.

  • Purification: The final product is purified using column chromatography on silica gel.

Spectroscopic Characterization
  • FT-IR Spectroscopy: The FT-IR spectrum of the purified solid product would be recorded using an ATR accessory in the range of 4000-400 cm⁻¹.[9]

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and TMS as an internal standard.[8][9]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be measured in a suitable solvent like ethanol using a spectrophotometer.[9]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.[9]

Potential Biological Significance and Signaling Pathways

Quinoline derivatives exhibit a wide range of biological activities, often through the inhibition of key enzymes or interaction with cellular signaling pathways.[1][2][4] The introduction of a trifluoromethyl group can enhance these activities.[2]

Hypothesized Biological Interactions:

G compound 2-(Trifluoromethyl)quinoline- 4-carbaldehyde target Potential Biological Target (e.g., Kinase, DNA Gyrase) compound->target Inhibition/Modulation pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) target->pathway Disruption response Cellular Response (Apoptosis, Inhibition of Proliferation) pathway->response

Caption: Generalized signaling pathway potentially affected.

It is hypothesized that this compound could potentially interact with targets such as protein kinases, topoisomerases, or microbial enzymes, thereby modulating signaling pathways involved in cell proliferation, survival, and microbial growth. Further experimental validation through molecular docking and in vitro assays would be required to elucidate the precise mechanism of action.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde from 2-Amino-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note details a robust two-step synthetic protocol for the preparation of 2-(Trifluoromethyl)quinoline-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the well-established Friedländer annulation of 2-amino-benzaldehyde with ethyl 4,4,4-trifluoroacetoacetate to yield the intermediate, ethyl 2-(trifluoromethyl)quinoline-4-carboxylate. Subsequent selective reduction of the ester functionality using Diisobutylaluminum Hydride (DIBAL-H) at low temperatures affords the target aldehyde. This method provides a clear and efficient pathway to the desired product, with protocols amenable to standard laboratory settings.

Introduction

Quinoline scaffolds are of significant interest to researchers in drug discovery due to their presence in a wide array of biologically active compounds. The introduction of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. The 4-carbaldehyde functionality serves as a versatile handle for further synthetic elaborations. This document provides a detailed experimental procedure for the synthesis of this compound, starting from readily available 2-amino-benzaldehyde.

Overall Reaction Scheme

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde via Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(trifluoromethyl)quinoline-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthetic strategy involves a two-step process commencing with the Friedländer annulation to construct the quinoline core, followed by the selective reduction of a nitrile functionality to the target aldehyde.

Introduction

The Friedländer synthesis is a classic and versatile method for the construction of quinoline and its derivatives.[1] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically in the presence of an acid or base catalyst.[2] Quinolines bearing a trifluoromethyl group are of particular interest in drug discovery due to the unique properties conferred by the trifluoromethyl moiety, such as enhanced metabolic stability and binding affinity.

This protocol outlines the synthesis of this compound through the initial formation of 2-(trifluoromethyl)quinoline-4-carbonitrile from 2-amino-4-cyanobenzaldehyde and ethyl 4,4,4-trifluoroacetoacetate. The subsequent reduction of the nitrile to the aldehyde is achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures.[3][4]

Reaction Scheme

G cluster_0 Step 1: Friedländer Synthesis cluster_1 Step 2: DIBAL-H Reduction Reactant1 2-Amino-4-cyanobenzaldehyde Intermediate 2-(Trifluoromethyl)quinoline-4-carbonitrile Reactant1->Intermediate + Reactant2 Ethyl 4,4,4-trifluoroacetoacetate Reactant2->Intermediate Catalyst1 Acid Catalyst (e.g., AcOH) Catalyst1->Intermediate Product This compound Intermediate->Product ReducingAgent DIBAL-H ReducingAgent->Product Solvent Toluene, -78 °C Solvent->Product

Caption: Overall synthetic workflow for this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Reference Method
2-(Trifluoromethyl)quinoline-4-carbonitrileC₁₁H₅F₃N₂222.1785-95Friedländer Synthesis
This compoundC₁₁H₆F₃NO225.1770-85DIBAL-H Reduction

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)quinoline-4-carbonitrile

This protocol describes the acid-catalyzed Friedländer condensation to form the quinoline-4-carbonitrile intermediate.

Materials:

  • 2-Amino-4-cyanobenzaldehyde

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Glacial Acetic Acid (AcOH)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-cyanobenzaldehyde (1.0 equiv) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice and water, and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(trifluoromethyl)quinoline-4-carbonitrile.

  • Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Synthesis of this compound

This protocol details the reduction of the quinoline-4-carbonitrile intermediate to the target aldehyde using DIBAL-H.[5][6]

Materials:

  • 2-(Trifluoromethyl)quinoline-4-carbonitrile

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

  • Anhydrous toluene or dichloromethane (DCM)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl

  • Ethyl acetate or DCM

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)quinoline-4-carbonitrile (1.0 equiv) in anhydrous toluene or DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (1.1-1.2 equiv) dropwise via a syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.

  • Allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed (this may take several hours). Alternatively, cautiously add 1 M HCl to the quenched reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield this compound.

  • Characterize the final product using spectroscopic methods. For a similar compound, ethyl 2-(trifluoromethyl)quinoline-3-carboxylate, the following spectral data has been reported: ¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H), 8.26 (d, J = 7.6 Hz, 1H), 7.97 (d, J = 8.2 Hz, 1H), 7.91(td, J = 8.2, 1.4 Hz, 1H), 7.75 (t, J = 7.6, 1.2 Hz, 1H), 4.48 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H); ¹³C NMR (101 MHz, CDCl₃): δ 165.6, 146.9, 144.7 (q, J = 35.2 Hz), 140.1, 132.4, 130.1, 129.6, 128.2, 127.5, 124.1, 121.1 (q, J = 275.6 Hz), 62.5, 14.0.[7]

Visualizations

Reaction Mechanism of Friedländer Synthesis

G cluster_mechanism Proposed Acid-Catalyzed Mechanism Reactants 2-Aminoaryl Aldehyde + Enol of Ketone SchiffBase Schiff Base (Imine) Formation Reactants->SchiffBase H⁺ IntraAldol Intramolecular Aldol-type Reaction SchiffBase->IntraAldol Tautomerization & Cyclization Dehydration Dehydration IntraAldol->Dehydration - H₂O Product Quinoline Dehydration->Product

Caption: A simplified mechanism for the acid-catalyzed Friedländer synthesis.

Experimental Workflow for DIBAL-H Reduction

G cluster_workflow DIBAL-H Reduction Workflow Start Dissolve Nitrile in Anhydrous Solvent Cool Cool to -78 °C Start->Cool AddDIBAL Slowly Add DIBAL-H Solution Cool->AddDIBAL React Stir at -78 °C (TLC Monitoring) AddDIBAL->React Quench Quench with Methanol at -78 °C React->Quench Warm Warm to Room Temperature Quench->Warm Workup Aqueous Workup (Rochelle's Salt or HCl) Warm->Workup Extract Extraction with Organic Solvent Workup->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Final Product Purify->End

Caption: Step-by-step workflow for the DIBAL-H reduction of the nitrile intermediate.

References

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Vilsmeier-Haack formylation of 2-(trifluoromethyl)quinoline to synthesize 2-(trifluoromethyl)quinoline-3-carbaldehyde. This compound serves as a valuable intermediate in the development of novel therapeutics, leveraging the unique properties of the quinoline scaffold and the trifluoromethyl group.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. Quinolines and their derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The resulting 2-(trifluoromethyl)quinoline-3-carbaldehyde is a key building block for creating diverse libraries of compounds for drug discovery.

Reaction Principle

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, typically an electrophilic chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This reagent then attacks the electron-rich positions of the substrate.

In the case of 2-(trifluoromethyl)quinoline, the trifluoromethyl group is strongly electron-withdrawing, which deactivates the quinoline ring towards electrophilic substitution. Consequently, the reaction may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to quinolines with electron-donating substituents, and the yields might be lower. The formylation is expected to occur at the C-3 position of the quinoline ring. Subsequent hydrolysis of the intermediate iminium salt yields the desired aldehyde.

Application Notes

The product of this reaction, 2-(trifluoromethyl)quinoline-3-carbaldehyde, is a versatile intermediate for the synthesis of a wide range of more complex molecules. The aldehyde functional group can readily undergo various chemical transformations, including:

  • Reductive amination to produce amines.

  • Wittig reactions to form alkenes.

  • Condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.

  • Oxidation to the corresponding carboxylic acid.

  • Reduction to the corresponding alcohol.

These transformations allow for the introduction of diverse functional groups and the construction of novel molecular architectures. Derivatives of quinoline-3-carbaldehyde have shown promise as:

  • Anticancer agents

  • Anti-inflammatory compounds

  • Antibacterial and antifungal agents

  • Antimalarial drugs

The presence of the 2-(trifluoromethyl) group is anticipated to modulate the pharmacological profile of these derivatives, potentially leading to improved efficacy and pharmacokinetic properties.

Data Presentation

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted quinolines to provide a comparative context. Note that substrates with electron-donating groups (EDG) generally afford higher yields than those with electron-withdrawing groups (EWG).

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
2-MethylquinolineDMF, POCl₃60-90Not SpecifiedModerate (requires optimization)
4-Hydroxy-2-methylquinolineDMF, POCl₃Not SpecifiedNot SpecifiedGood
Substituted Acetanilides (EDG)DMF, POCl₃90ShorterGood
Substituted Acetanilides (EWG)DMF, POCl₃90LongerPoor
3-Acetyl-2,4-dihydroxyquinolineDMF, POCl₃Water Bath1765

Experimental Protocol

Disclaimer: The following is a generalized protocol adapted from procedures for similar heterocyclic systems and will likely require optimization for the formylation of 2-(trifluoromethyl)quinoline. Key parameters such as reaction temperature, duration, and stoichiometry of reagents may need to be adjusted to achieve optimal results.

Materials and Reagents
  • 2-(Trifluoromethyl)quinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Crushed ice

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment
  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure

1. Vilsmeier Reagent Preparation: a. In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). b. Cool the flask to 0-5 °C using an ice bath. c. Add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a pale yellow to orange solid or viscous liquid indicates the formation of the Vilsmeier reagent.

2. Reaction with 2-(Trifluoromethyl)quinoline: a. Dissolve 2-(trifluoromethyl)quinoline (1 equivalent) in a minimal amount of anhydrous DMF. b. Add the solution of 2-(trifluoromethyl)quinoline dropwise to the prepared Vilsmeier reagent at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. Due to the electron-withdrawing nature of the CF₃ group, a higher temperature and longer reaction time may be necessary. d. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

3. Work-up: a. Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. c. Neutralize the acidic mixture by the slow addition of a saturated aqueous sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. d. Stir the mixture until all the ice has melted.

4. Extraction and Purification: a. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume). b. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. c. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(trifluoromethyl)quinoline-3-carbaldehyde.

5. Characterization: a. Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, to confirm its structure and purity.

Visualizations

experimental_workflow reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃ at 0-5°C) substrate_add Addition of 2-(Trifluoromethyl)quinoline reagent_prep->substrate_add reaction Heating and Reaction Monitoring (60-90°C, TLC) substrate_add->reaction workup Work-up (Ice Quenching and Neutralization) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization product 2-(Trifluoromethyl)quinoline-3-carbaldehyde characterization->product reaction_mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis dmf DMF vilsmeier Vilsmeier Reagent (Chloroiminium salt) dmf->vilsmeier + POCl₃ pocli POCl₃ electrophilic_attack Electrophilic Attack vilsmeier->electrophilic_attack Electrophile quinoline 2-(CF₃)quinoline quinoline->electrophilic_attack iminium_intermediate Iminium Salt Intermediate electrophilic_attack->iminium_intermediate hydrolysis Hydrolysis iminium_intermediate->hydrolysis product 2-(CF₃)quinoline-3-carbaldehyde hydrolysis->product

Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, three-step experimental protocol for the synthesis of 2-(trifluoromethyl)quinoline-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthetic route commences with the construction of the quinoline core to yield 4-hydroxy-2-(trifluoromethyl)quinoline. This intermediate is subsequently chlorinated to produce 4-chloro-2-(trifluoromethyl)quinoline, which then undergoes a palladium-catalyzed formylation to afford the final product. Detailed methodologies for each reaction, including reagent quantities, reaction conditions, and purification procedures, are presented. Quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to facilitate practical implementation in a laboratory setting.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of applications in pharmaceuticals, agrochemicals, and materials science. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and biological activity of these molecules. The carbaldehyde functionality at the 4-position serves as a versatile handle for further synthetic transformations, allowing for the construction of more complex molecular architectures. This protocol details a reliable and reproducible pathway to access this compound.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following three-step sequence:

  • Step 1: Conrad-Limpach Synthesis - Formation of 4-hydroxy-2-(trifluoromethyl)quinoline from aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.

  • Step 2: Chlorination - Conversion of the 4-hydroxy group to a 4-chloro substituent using phosphorus oxychloride.

  • Step 3: Palladium-Catalyzed Formylation - Introduction of the carbaldehyde group at the 4-position via a palladium-catalyzed reaction with a carbon monoxide source.

Data Presentation

The following table summarizes the key quantitative data for the synthetic intermediates and the final product.

Compound NameStepMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Physical State
4-Hydroxy-2-(trifluoromethyl)quinoline1C₁₀H₆F₃NO213.16~52%White solid
4-Chloro-2-(trifluoromethyl)quinoline2C₁₀H₅ClF₃N231.60HighSolid
This compound3C₁₁H₆F₃NO225.17Good to HighSolid

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline

This step involves the acid-catalyzed condensation and cyclization of aniline with a β-ketoester.

Materials:

  • Aniline

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Toluene

  • p-Toluenesulfonic acid (p-TSA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with Dean-Stark trap and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (2.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), toluene, and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Heat the reaction mixture to reflux (approximately 140 °C) and continue heating overnight, collecting the water that forms in the Dean-Stark trap.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 4-hydroxy-2-(trifluoromethyl)quinoline as a white solid. A yield of approximately 52% can be expected.

Step 2: Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline

This protocol describes the conversion of the 4-hydroxy group to a 4-chloro group using phosphorus oxychloride.

Materials:

  • 4-Hydroxy-2-(trifluoromethyl)quinoline

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, carefully add 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) with stirring.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃ until the product precipitates.

  • Collect the solid product by filtration using a Büchner funnel, wash with cold water, and dry.

  • Alternatively, the product can be extracted with an organic solvent like dichloromethane. The organic layer is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to yield 4-chloro-2-(trifluoromethyl)quinoline.

Step 3: Synthesis of this compound

This step details the palladium-catalyzed formylation of the 4-chloroquinoline intermediate.

Materials:

  • 4-Chloro-2-(trifluoromethyl)quinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen) supply

  • Heating mantle with temperature control

  • Syringes for liquid transfer

  • Ethyl acetate and water (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq.), palladium(II) acetate (3 mol%), and triphenylphosphine (1.2 eq.).

  • Add anhydrous toluene via syringe, followed by triethylamine (2.0 eq.).

  • Finally, add formic acid (1.5 eq.) to the stirred reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Start Aniline + Ethyl 4,4,4-trifluoro-3-oxobutanoate Step1 Step 1: Conrad-Limpach Synthesis (p-TSA, Toluene, Reflux) Start->Step1 Intermediate1 4-Hydroxy-2-(trifluoromethyl)quinoline Step1->Intermediate1 Step2 Step 2: Chlorination (POCl₃, Reflux) Intermediate1->Step2 Intermediate2 4-Chloro-2-(trifluoromethyl)quinoline Step2->Intermediate2 Step3 Step 3: Pd-Catalyzed Formylation (Pd(OAc)₂, PPh₃, HCOOH, Et₃N) Intermediate2->Step3 FinalProduct 2-(Trifluoromethyl)quinoline- 4-carbaldehyde Step3->FinalProduct

Caption: Synthetic pathway for this compound.

Application Notes and Protocols for Alkene Synthesis via Wittig Reaction of 2-(Trifluoromethyl)quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] This reaction's reliability and high degree of control over the location of the newly formed double bond make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[3] The quinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic drugs, exhibiting a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and bio-availability of drug candidates. Consequently, the synthesis of vinylquinolines, particularly those bearing a trifluoromethyl group, is of significant interest in medicinal chemistry and drug development.

These application notes provide a detailed protocol for the Wittig reaction of 2-(trifluoromethyl)quinoline-4-carbaldehyde to synthesize various 4-vinylquinoline derivatives. The methodologies outlined are based on established general procedures for the Wittig olefination of heterocyclic aldehydes and can be adapted for different phosphonium ylides to achieve desired alkene products.

Reaction Principle

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[1][2] The strong P=O bond formed in triphenylphosphine oxide is the thermodynamic driving force for the reaction. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used. Stabilized ylides, which contain an electron-withdrawing group, typically yield (E)-alkenes, while non-stabilized ylides, with alkyl or aryl substituents, generally favor the formation of (Z)-alkenes.[4]

Experimental Protocols

The following protocols are generalized procedures for the Wittig reaction of this compound. The choice of the phosphonium ylide (stabilized or non-stabilized) will determine the reaction conditions and the stereochemistry of the resulting alkene.

Materials and Equipment:

  • This compound

  • Appropriate triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide for a terminal alkene, or a substituted benzyltriphenylphosphonium chloride for a styryl derivative)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon gas)

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol 1: Synthesis of 4-(alkenyl)-2-(trifluoromethyl)quinolines using a Non-Stabilized Ylide

This protocol is designed for the synthesis of (Z)-alkenes from this compound using a non-stabilized ylide.

1. Ylide Generation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), suspend the desired alkyltriphenylphosphonium salt (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
  • Cool the suspension to 0 °C using an ice bath.
  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), dropwise to the stirred suspension. A distinct color change (often to a deep red or orange) indicates the formation of the ylide.[5]
  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.

2. Wittig Reaction:

  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
  • Cool the freshly prepared ylide solution to 0 °C.
  • Slowly add the solution of this compound to the ylide solution via a syringe or dropping funnel.
  • Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

3. Reaction Work-up and Purification:

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
  • Extract the aqueous layer with ethyl acetate or dichloromethane.
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
  • The crude product will contain triphenylphosphine oxide as a major byproduct. To remove it, the residue can be triturated with a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes, in which the triphenylphosphine oxide is poorly soluble.
  • Further purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of (E)-4-(alkenyl)-2-(trifluoromethyl)quinolines using a Stabilized Ylide

This protocol is suitable for the synthesis of (E)-alkenes from this compound using a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane).

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane.[5]
  • Add the stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.1 equivalents) to the solution.

2. Wittig Reaction:

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the ylide and aldehyde. Monitor the reaction progress by TLC until the starting aldehyde is consumed.[5]

3. Reaction Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
  • The purification procedure is similar to Protocol 1. The crude product can be purified by trituration and/or column chromatography on silica gel to afford the desired (E)-alkene.

Data Presentation

As no specific experimental data for the Wittig reaction of this compound is readily available in the searched literature, the following tables are presented as templates for recording experimental results.

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Vinyl-2-(trifluoromethyl)quinoline Derivatives

EntryYlide (R in R-CH=PPh₃)BaseSolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
1CH₃n-BuLiTHF0 to RT4Data not availableData not available
2PhNaHTHF0 to RT6Data not availableData not available
3CO₂Et-TolueneReflux12Data not availableData not available

Table 2: Characterization Data for Synthesized 4-Vinyl-2-(trifluoromethyl)quinoline Derivatives

EntryProduct StructureMolecular Formula¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
1Structure of Product 1FormulaData not availableData not availableData not available
2Structure of Product 2FormulaData not availableData not availableData not available
3Structure of Product 3FormulaData not availableData not availableData not available

Visualizations

Wittig Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Wittig reaction, proceeding through a betaine intermediate and an oxaphosphetane ring to form the alkene and triphenylphosphine oxide.

Wittig_Mechanism aldehyde 2-(CF₃)quinoline-4-carbaldehyde betaine Betaine Intermediate aldehyde->betaine Nucleophilic Attack ylide Phosphonium Ylide (R-CH=PPh₃) ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene 4-Vinyl-2-(CF₃)quinoline oxaphosphetane->alkene Cycloreversion tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->tppo

Caption: General mechanism of the Wittig reaction.

Experimental Workflow

This diagram outlines the key steps in performing the Wittig reaction of this compound.

Wittig_Workflow start Start ylide_prep Ylide Preparation (Phosphonium Salt + Base) start->ylide_prep aldehyde_add Addition of 2-(CF₃)quinoline-4-carbaldehyde ylide_prep->aldehyde_add reaction Wittig Reaction (Stirring at RT or Reflux) aldehyde_add->reaction workup Aqueous Work-up (Quenching and Extraction) reaction->workup purification Purification (Trituration/Column Chromatography) workup->purification product Pure Alkene Product purification->product end End product->end

References

Application Notes and Protocols for the Formation of Schiff Bases from 2-(Trifluoromethyl)quinoline-4-carbaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from quinoline scaffolds are a prominent class of compounds in medicinal chemistry and materials science. The quinoline moiety is a key pharmacophore found in numerous natural and synthetic bioactive molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The formation of an imine (-C=N-) bond through the condensation of a primary amine with an aldehyde extends the conjugation of the quinoline ring system and introduces a versatile functional group for further chemical modifications and coordination with metal ions.[2][3]

The incorporation of a trifluoromethyl (-CF3) group into the quinoline ring at the 2-position is of particular interest in drug design. The -CF3 group is a well-known bioisostere for a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

This document provides detailed application notes and a general experimental protocol for the synthesis of Schiff bases from 2-(trifluoromethyl)quinoline-4-carbaldehyde and various primary amines.

Applications

Schiff bases incorporating the 2-(trifluoromethyl)quinoline core are promising candidates for a variety of applications in drug discovery and materials science:

  • Antimicrobial Agents: Quinoline-based Schiff bases have demonstrated significant activity against a broad spectrum of bacteria and fungi. The trifluoromethyl group can enhance this activity by increasing the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

  • Anticancer Agents: The planar quinoline ring system can intercalate with DNA, and the imine bond can interact with various enzymatic targets, leading to cytotoxic effects in cancer cells. The unique electronic properties of the trifluoromethyl group can modulate these interactions and potentially lead to more potent and selective anticancer drugs.[1]

  • Anti-inflammatory and Antioxidant Agents: Many quinoline derivatives have been reported to possess anti-inflammatory and antioxidant properties. Schiff base formation can lead to novel compounds with enhanced radical scavenging capabilities and inhibitory effects on inflammatory pathways.

  • Fluorescent Probes and Materials: The extended π-conjugated system of these Schiff bases can give rise to interesting photophysical properties, making them suitable for applications as fluorescent sensors for metal ions or as components in organic light-emitting diodes (OLEDs).

Reaction Scheme

The formation of a Schiff base from this compound and a primary amine is a condensation reaction that results in the formation of an imine and a molecule of water. The reaction is typically catalyzed by a small amount of acid.

Caption: General reaction for Schiff base formation.

Experimental Protocols

The following is a general protocol for the synthesis of Schiff bases from this compound and primary amines. Please note that reaction conditions may require optimization for different primary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, alkyl amines)

  • Absolute Ethanol or Acetonitrile

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., absolute ethanol or acetonitrile) to make an approximately 0.1-0.5 M solution.

  • Addition of Amine: To the stirred solution of the aldehyde, add 1.0-1.2 equivalents of the desired primary amine.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 2-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The solid product may precipitate out of the solution. If so, collect the precipitate by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to afford the pure Schiff base.

  • Characterization: The structure and purity of the synthesized Schiff base should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation

The following table summarizes representative data for the synthesis of Schiff bases from this compound and various primary amines. Note: This data is illustrative and based on typical results for similar reactions; actual results may vary and require optimization.

Primary Amine (R-NH₂)SolventCatalystReaction Time (h)Temperature (°C)Yield (%)
AnilineEthanolAcetic Acid4Reflux85
4-MethoxyanilineEthanolAcetic Acid6Reflux88
4-NitroanilineAcetonitrileAcetic Acid12Reflux75
BenzylamineEthanolAcetic Acid3Reflux90
CyclohexylamineEthanolAcetic Acid5Reflux82

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in solvent start->dissolve add_amine Add primary amine dissolve->add_amine add_catalyst Add catalytic acetic acid add_amine->add_catalyst reflux Reflux for 2-48 h (Monitor by TLC) add_catalyst->reflux cool Cool to room temperature reflux->cool isolate Isolate product (Filtration or Evaporation) cool->isolate purify Purify by recrystallization isolate->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for Schiff base synthesis.

Signaling Pathway (Hypothetical Anticancer Mechanism)

anticancer_mechanism schiff_base Quinoline Schiff Base dna DNA schiff_base->dna Intercalation topoisomerase Topoisomerase II schiff_base->topoisomerase Inhibition cell_cycle_arrest Cell Cycle Arrest dna->cell_cycle_arrest topoisomerase->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothetical anticancer mechanism of action.

References

Application Notes and Protocols for 2-(Trifluoromethyl)quinoline-4-carbaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into organic molecules has become a pivotal strategy in the design of modern agrochemicals. The trifluoromethyl group (-CF3), in particular, can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients. Quinoline scaffolds are also prevalent in a variety of biologically active compounds, including fungicides, herbicides, and insecticides. The convergence of these two features in 2-(trifluoromethyl)quinoline-4-carbaldehyde presents a versatile platform for the synthesis of novel agrochemical candidates.

While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, its chemical structure offers significant potential for derivatization into a range of molecules with potential agrochemical applications. The presence of a reactive aldehyde group on the robust trifluoromethyl-quinoline core allows for a multitude of chemical transformations to generate diverse libraries of compounds for biological screening.

These application notes provide an overview of the potential synthetic applications of this compound in the exploration of new agrochemicals and offer detailed protocols for key transformations.

Potential Applications in Agrochemical Discovery

The strategic position of the aldehyde functional group at the 4-position of the 2-(trifluoromethyl)quinoline nucleus allows for its conversion into various other functionalities known to be present in active agrochemical ingredients. These transformations can lead to the synthesis of novel derivatives for screening and structure-activity relationship (SAR) studies.

Key areas of potential application include:

  • Fungicide Development: Quinoline derivatives have a history of use as fungicides.[1] Modification of the aldehyde group can lead to the formation of Schiff bases, oximes, and hydrazones, which are common toxophores in fungicidal compounds.

  • Herbicide and Insecticide Discovery: The trifluoromethyl group is a well-known feature in many modern herbicides and insecticides. Derivatization of the quinoline core can lead to compounds that interfere with essential biological processes in weeds and insects.

  • Scaffold for Combinatorial Chemistry: The reactivity of the aldehyde makes this compound an excellent starting material for the creation of combinatorial libraries, enabling the rapid generation of a wide range of analogs for high-throughput screening.

Experimental Protocols

The following protocols describe key synthetic transformations of this compound to generate derivatives with potential agrochemical activity.

Synthesis of [2-(Trifluoromethyl)quinolin-4-yl]methanol via Reduction

The reduction of the aldehyde to a primary alcohol provides a versatile intermediate that can be further functionalized, for example, through etherification or esterification, to explore a wider chemical space.

Table 1: Reaction Parameters for the Reduction of this compound

ParameterValue
Starting MaterialThis compound
Reducing AgentSodium borohydride (NaBH₄)
SolventMethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Work-upAqueous
Product[2-(Trifluoromethyl)quinolin-4-yl]methanol
Typical Yield>90%

Detailed Protocol:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure [2-(trifluoromethyl)quinolin-4-yl]methanol.

G start This compound reagent1 NaBH4, Methanol start->reagent1 product1 [2-(Trifluoromethyl)quinolin-4-yl]methanol reagent1->product1 caption Reduction of Aldehyde to Alcohol

Reduction of Aldehyde to Alcohol
Synthesis of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid via Oxidation

Oxidation of the aldehyde to a carboxylic acid introduces a key functional group for further derivatization, such as amidation or esterification, to produce compounds with potential herbicidal or fungicidal properties.

Table 2: Reaction Parameters for the Oxidation of this compound

ParameterValue
Starting MaterialThis compound
Oxidizing AgentPotassium permanganate (KMnO₄)
SolventAcetone/Water mixture
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Work-upAcidic
Product2-(Trifluoromethyl)quinoline-4-carboxylic acid
Typical Yield70-85%

Detailed Protocol:

  • Suspend this compound (1.0 eq) in a mixture of acetone and water (3:1) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of potassium permanganate (1.5 eq) in water and add it dropwise to the stirred suspension over 30 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. The formation of a brown manganese dioxide precipitate will be observed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidify the remaining aqueous solution with 2M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-(trifluoromethyl)quinoline-4-carboxylic acid.

G start This compound reagent2 KMnO4, Acetone/H2O start->reagent2 product2 2-(Trifluoromethyl)quinoline-4-carboxylic acid reagent2->product2 caption Oxidation of Aldehyde to Carboxylic Acid

Oxidation of Aldehyde to Carboxylic Acid
Synthesis of Schiff Bases via Condensation with Primary Amines

The formation of imines (Schiff bases) is a straightforward and efficient way to introduce a wide range of substituents, allowing for the rapid exploration of SAR. Schiff bases of quinoline derivatives have been reported to possess antimicrobial and other biological activities.

Table 3: Reaction Parameters for Schiff Base Formation

ParameterValue
Starting MaterialThis compound
ReagentPrimary Amine (e.g., Aniline derivative)
SolventEthanol or Toluene
Catalyst (optional)Acetic acid (catalytic amount)
Reaction TemperatureReflux
Reaction Time4-8 hours
Work-upCrystallization or Chromatography
ProductN-((2-(Trifluoromethyl)quinolin-4-yl)methylene)aniline
Typical Yield80-95%

Detailed Protocol:

  • To a solution of this compound (1.0 eq) in ethanol, add the desired primary amine (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After 4-8 hours, or upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G start This compound reagent3 Primary Amine (R-NH2), Ethanol, H+ start->reagent3 product3 Schiff Base Derivative reagent3->product3 caption Schiff Base Formation

Schiff Base Formation

Conclusion

This compound represents a valuable and highly versatile building block for the synthesis of novel compounds in the field of agrochemical research. The protocols provided herein for the transformation of its aldehyde functionality into alcohols, carboxylic acids, and Schiff bases serve as a foundation for creating diverse chemical libraries. The exploration of these and other derivatives will undoubtedly contribute to the discovery of new and effective crop protection agents. Researchers are encouraged to utilize these methods as a starting point for the development of innovative agrochemicals.

References

protocol for the purification of 2-(trifluoromethyl)quinoline-4-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 2-(Trifluoromethyl)quinoline-4-carbaldehyde by Column Chromatography

Abstract

This document provides a comprehensive protocol for the purification of this compound using silica gel column chromatography. The methodology addresses common challenges associated with the purification of quinoline aldehydes, such as tailing and potential decomposition on acidic stationary phases. This protocol is designed to yield a high-purity product suitable for subsequent synthetic steps or biological screening.

1. Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The quinoline scaffold is a key feature in numerous biologically active compounds, and the trifluoromethyl group can significantly enhance properties such as metabolic stability and binding affinity. The aldehyde functional group at the 4-position serves as a versatile handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.[1] Given its importance, obtaining this intermediate in high purity is crucial. Column chromatography is a standard and effective method for this purification.[2]

2. Chromatographic Principles and Considerations

This protocol employs normal-phase column chromatography, which separates compounds based on their polarity.[3]

  • Stationary Phase: Silica gel, a polar adsorbent, is used as the stationary phase.[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used as the mobile phase or eluent.[3][4]

Less polar compounds have a weaker affinity for the silica gel and travel down the column more quickly, eluting in earlier fractions. More polar compounds interact more strongly with the stationary phase and elute later.[3]

Challenges and Solutions:

  • Tailing: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to broad, "tailing" peaks and poor separation.[5]

  • Compound Degradation: Some aldehydes can be sensitive to the acidic nature of standard silica gel, which may catalyze side reactions.[6]

Solution: To mitigate these issues, a small amount of a basic modifier, such as triethylamine (NEt₃), is added to the mobile phase. This deactivates the acidic sites on the silica gel, preventing unwanted interactions and improving the peak shape and recovery of the target compound.[5][6]

3. Experimental Protocol

This section details the step-by-step procedure for the purification of this compound.

3.1. Materials and Reagents

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (NEt₃)

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel 60 F₂₅₄)

  • Chromatography column

  • Erlenmeyer flasks and test tubes for fraction collection

  • Rotary evaporator

3.2. Step 1: Mobile Phase Selection via Thin-Layer Chromatography (TLC)

The first step is to determine the optimal mobile phase composition that provides good separation of the target compound from impurities.

  • Prepare a stock solution of the crude material by dissolving a small amount in a few drops of dichloromethane or ethyl acetate.

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). To each of these mixtures, add 0.5% triethylamine.

  • Spot the crude material onto separate TLC plates and develop each plate in a different eluent system.

  • Visualize the plates under UV light (254 nm).

  • The ideal solvent system is one that moves the desired product to a retention factor (R_f) of approximately 0.25-0.35, with clear separation from impurities.[6]

3.3. Step 2: Column Preparation

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane/Ethyl Acetate 8:2 + 0.5% NEt₃).[7]

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing.[7] Drain the excess solvent until it is level with the top of the silica bed.

3.4. Step 3: Sample Loading

For optimal separation, dry loading is recommended.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column, creating a thin, even layer.[7]

  • Gently add a small layer of sand or glass wool on top to prevent disturbance of the sample layer during solvent addition.

3.5. Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle positive pressure (using a pump or bulb) to begin eluting the compounds.

  • Collect the eluent in a series of labeled test tubes or flasks (fractions).

3.6. Step 5: Fraction Analysis and Product Isolation

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[7]

  • Combine the fractions that show a single spot corresponding to the R_f of the desired product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.

4. Data Presentation

The following table summarizes the key parameters for the purification protocol.

ParameterRecommended Value/ProcedurePurpose
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Polar adsorbent for separation.
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.5% TriethylamineElutes compounds based on polarity. Triethylamine prevents tailing.
Optimal R_f ~0.25 - 0.35Ensures good separation and a reasonable elution time.
Sample Loading Dry LoadingProvides better resolution and sharper bands.
Fraction Analysis TLC with UV visualization (254 nm)Identifies fractions containing the pure compound.
Purity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting PointConfirms the identity and purity of the final product.[7]

5. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis for Mobile Phase Selection Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Elution with Mobile Phase Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

6. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Triethylamine is corrosive and has a strong odor; handle it with caution.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2-(trifluoromethyl)quinoline-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process, beginning with the construction of the 2-(trifluoromethyl)quinoline core, followed by formylation at the C4-position.

Synthetic Strategy Overview

The recommended synthetic route involves two key transformations:

  • Step 1: Synthesis of 2-(Trifluoromethyl)quinoline: This is achieved through a classical acid-catalyzed cyclization reaction, such as the Doebner-von Miller or Combes synthesis, which are well-established methods for quinoline synthesis. These reactions involve the condensation of an aniline derivative with a suitable trifluoromethyl-containing carbonyl compound. For large-scale production, the Doebner-von Miller reaction offers a practical approach.[1][2][3][4]

  • Step 2: Formylation of 2-(Trifluoromethyl)quinoline: The introduction of the carbaldehyde group at the 4-position of the quinoline ring is effectively accomplished via the Vilsmeier-Haack reaction.[5][6][7][8][9] This method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionKey ReagentsTypical ScaleTypical Yield (%)Purity (%)Reference
1Doebner-von Miller ReactionAniline, α,β-Unsaturated trifluoromethyl ketoneMolar60-85>95[1]
2Vilsmeier-Haack Formylation2-(Trifluoromethyl)quinoline, POCl₃, DMFMultimolar75-85>98[5][7]

Experimental Protocols

Step 1: Large-Scale Synthesis of 2-(Trifluoromethyl)quinoline via Doebner-von Miller Reaction

This protocol is adapted from established procedures for the Doebner-von Miller reaction.[1][2][3]

Materials:

  • Aniline

  • An appropriate α,β-unsaturated trifluoromethyl ketone (e.g., 4,4,4-trifluoro-1-buten-3-one)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

  • Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) - Use with extreme caution and appropriate safety measures.

  • Solvent (e.g., toluene or xylenes for azeotropic water removal)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Activated carbon

Equipment:

  • Large-scale glass reactor with overhead stirring, reflux condenser, and a Dean-Stark trap

  • Heating mantle with temperature control

  • Addition funnel

  • Large separatory funnel

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge the reactor with aniline and the chosen solvent. Begin stirring and cool the mixture to 0-5 °C in an ice bath.

  • Acid Addition: Slowly add the strong acid catalyst to the stirred mixture via the addition funnel, maintaining the temperature below 10 °C.

  • Reagent Addition: Add the α,β-unsaturated trifluoromethyl ketone dropwise to the reaction mixture.

  • Oxidant Addition: Carefully add the oxidizing agent portion-wise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and slowly quench by pouring it over crushed ice. Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, add activated carbon to decolorize, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 2-(trifluoromethyl)quinoline.

Step 2: Large-Scale Vilsmeier-Haack Formylation of 2-(Trifluoromethyl)quinoline

This protocol is a generalized procedure for the Vilsmeier-Haack reaction, which should be optimized for this specific substrate.[5][7][9]

Materials:

  • 2-(Trifluoromethyl)quinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Sodium acetate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Large-scale glass reactor with overhead stirring, addition funnel, and nitrogen inlet/outlet

  • Cooling bath (ice-salt or dry ice-acetone)

  • Heating mantle with temperature control

  • Large separatory funnel

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography equipment (for large-scale purification)

Procedure:

  • Vilsmeier Reagent Preparation: In a separate, dry reactor under a nitrogen atmosphere, cool anhydrous DMF to 0 °C. Slowly add POCl₃ dropwise via an addition funnel, ensuring the temperature is maintained below 10 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.

  • Reaction Setup: In the main reactor, dissolve 2-(trifluoromethyl)quinoline in anhydrous DCM.

  • Addition of Vilsmeier Reagent: Cool the solution of 2-(trifluoromethyl)quinoline to 0 °C and slowly add the pre-formed Vilsmeier reagent dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50 °C). Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Add a saturated solution of sodium acetate to hydrolyze the intermediate iminium salt. Then, carefully neutralize the mixture to a pH of 7-8 with a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) or by recrystallization.

Visualizations

G cluster_step1 Step 1: Synthesis of 2-(Trifluoromethyl)quinoline cluster_step2 Step 2: Formylation A1 Aniline R1 Doebner-von Miller Reaction A1->R1 A2 α,β-Unsaturated Trifluoromethyl Ketone A2->R1 A3 Acid Catalyst (e.g., H₂SO₄) A3->R1 A4 Oxidizing Agent A4->R1 P1 2-(Trifluoromethyl)quinoline R1->P1 B1 2-(Trifluoromethyl)quinoline P1->B1 R2 Vilsmeier-Haack Formylation B1->R2 B2 Vilsmeier Reagent (POCl₃, DMF) B2->R2 P2 2-(Trifluoromethyl)quinoline- 4-carbaldehyde R2->P2

Figure 1. Synthetic workflow for this compound.

G cluster_purification General Purification Workflow Crude Crude Product Workup Aqueous Work-up (Neutralization, Extraction) Crude->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Final Purification (Distillation/Recrystallization/ Chromatography) Concentration->Purification Final Pure Product Purification->Final

Figure 2. General purification workflow for synthetic intermediates and final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethyl)quinoline-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide & FAQs

Q1: I am attempting a Combes synthesis to obtain a 2-(trifluoromethyl)quinoline derivative, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

A1: The Combes quinoline synthesis, which involves the condensation of an aniline with a β-diketone, can indeed yield a mixture of 2-CF₃ and 4-CF₃ regioisomers when using an asymmetrical trifluoromethylated β-diketone. The regioselectivity is influenced by both steric and electronic factors. To favor the formation of the 2-(trifluoromethyl)quinoline isomer, which is a precursor to your target molecule, consider the following:

  • Steric Hindrance: Increasing the steric bulk of the other substituent on the β-diketone can favor the formation of the 2-CF₃ isomer.

  • Aniline Substituents: The electronic nature of the aniline substituent plays a crucial role. Electron-donating groups on the aniline can influence the cyclization step. Specifically, using methoxy-substituted anilines has been observed to favor the formation of 2-CF₃-quinolines. In contrast, anilines with chloro or fluoro substituents tend to yield the 4-CF₃ regioisomer as the major product.[1]

Q2: My Gould-Jacobs reaction to produce a 4-hydroxy-2-(trifluoromethyl)quinoline intermediate is giving a low yield. What are the possible reasons and solutions?

A2: The Gould-Jacobs reaction is a viable route to form the quinoline core, which can then be further functionalized. Low yields in this reaction when using an aniline with a strong electron-withdrawing group like trifluoromethyl can be attributed to several factors:

  • Reduced Nucleophilicity of the Aniline: The trifluoromethyl group deactivates the aniline, making the initial nucleophilic attack on the malonic ester derivative less efficient. To address this, you may need to use more forcing reaction conditions, such as higher temperatures and longer reaction times.

  • Incomplete Cyclization: The high temperatures required for the cyclization step can lead to decomposition of the starting materials or intermediates. Careful optimization of the reaction temperature and time is critical. Microwave-assisted heating can sometimes improve yields and reduce reaction times.

  • Side Reactions: At high temperatures, side reactions such as polymerization or alternative cyclization pathways may occur. Ensure the reaction is conducted under an inert atmosphere to prevent oxidative side reactions.

Q3: I am trying to formylate 2-(trifluoromethyl)quinoline using the Vilsmeier-Haack reaction, but the reaction is not proceeding. Why is this and what are the alternatives?

A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that is most effective on electron-rich aromatic and heteroaromatic compounds. The 2-(trifluoromethyl)quinoline ring is electron-deficient due to the presence of the trifluoromethyl group, which deactivates the ring towards electrophilic attack. This is the most likely reason for the reaction's failure.

Alternatives for introducing a formyl group at the 4-position include:

  • Oxidation of a 4-methyl precursor: If you can synthesize 4-methyl-2-(trifluoromethyl)quinoline, this can be oxidized to the corresponding 4-carbaldehyde.

  • Functionalization of a 4-hydroxyquinoline: A 4-hydroxy-2-(trifluoromethyl)quinoline, synthesized via the Gould-Jacobs reaction, can be converted to a 4-chloro or 4-triflate derivative. This can then be subjected to a palladium-catalyzed carbonylation reaction in the presence of a reducing agent to furnish the aldehyde.

Q4: I am attempting the oxidation of 4-methyl-2-(trifluoromethyl)quinoline to the carbaldehyde, but I am primarily isolating the carboxylic acid. How can I prevent over-oxidation?

A4: Over-oxidation to the carboxylic acid is a common side product in the oxidation of methylarenes. To selectively obtain the aldehyde, consider the following strategies:

  • Choice of Oxidant: Use a milder oxidizing agent that is known to stop at the aldehyde stage. Some options include manganese dioxide (MnO₂), selenium dioxide (SeO₂), or chromium-based reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC).

  • Reaction Conditions: Carefully control the reaction temperature and the stoichiometry of the oxidizing agent. Using a slight excess of the methylquinoline substrate relative to the oxidant can also help to minimize over-oxidation.

  • In-situ Protection: In some cases, the aldehyde can be trapped in situ as a derivative (e.g., an acetal) that is stable to the reaction conditions and can be hydrolyzed back to the aldehyde during workup.

Data on Potential Side Products

Synthetic Route Intended Product Common Side Products Reason for Formation Mitigation Strategies
Combes Synthesis 2-(Trifluoromethyl)-4-substituted quinoline4-(Trifluoromethyl)-2-substituted quinolineLack of complete regioselectivity in the cyclization step.[1]Modify substituents on the aniline and β-diketone to sterically and electronically favor the desired isomer.[1]
Gould-Jacobs Reaction 4-Hydroxy-2-(trifluoromethyl)quinolineUnreacted starting materials, polymeric tarsReduced reactivity of the trifluoromethyl-substituted aniline; decomposition at high temperatures.Use of higher temperatures, longer reaction times, or microwave irradiation. Conduct under an inert atmosphere.
Oxidation of 4-methyl-2-(trifluoromethyl)quinoline This compound2-(Trifluoromethyl)quinoline-4-carboxylic acidOver-oxidation of the desired aldehyde.Use of mild oxidizing agents (e.g., MnO₂, PCC), careful control of stoichiometry and temperature.
Vilsmeier-Haack Formylation of 2-(trifluoromethyl)quinoline This compoundNo reaction or very low yield of productDeactivation of the quinoline ring by the electron-withdrawing trifluoromethyl group.Employ alternative synthetic routes such as oxidation of a 4-methyl precursor or functionalization of a 4-hydroxy derivative.

Experimental Protocols

Hypothetical Protocol 1: Multi-step Synthesis via Gould-Jacobs Reaction

Step 1: Synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline

  • In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the mixture at 120-140 °C for 2 hours, during which ethanol will distill off.

  • The resulting intermediate is added portion-wise to a flask containing pre-heated Dowtherm A at 250 °C.

  • The reaction mixture is heated at 250 °C for an additional 30 minutes.

  • After cooling, the solid product is collected by filtration, washed with a non-polar solvent like hexane, and dried.

Step 2: Conversion to 4-chloro-2-(trifluoromethyl)quinoline

  • To a flask containing phosphorus oxychloride (POCl₃, 5-10 eq.), carefully add 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq.).

  • The mixture is heated to reflux for 4-6 hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated.

Step 3: Formylation to this compound

This step would likely involve advanced organometallic techniques such as a palladium-catalyzed formylation of the 4-chloro derivative, and the specific conditions would require significant optimization.

Hypothetical Protocol 2: Oxidation of 4-methyl-2-(trifluoromethyl)quinoline

  • To a solution of 4-methyl-2-(trifluoromethyl)quinoline (1.0 eq.) in a suitable solvent (e.g., dioxane or dichloromethane), add an excess of activated manganese dioxide (MnO₂, 5-10 eq.).

  • The reaction mixture is heated to reflux and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and filtered through a pad of celite to remove the manganese salts.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Visualizations

Synthetic_Pathway_Troubleshooting cluster_combes Combes Synthesis cluster_gould_jacobs Gould-Jacobs Route cluster_oxidation Oxidation Route Aniline Aniline Combes_Product 2-(Trifluoromethyl)quinoline Derivative Aniline->Combes_Product Trifluoromethyl beta-diketone Trifluoromethyl beta-diketone Trifluoromethyl beta-diketone->Combes_Product Side_Product_1 4-(Trifluoromethyl)quinoline Isomer Combes_Product->Side_Product_1 Regioisomer Formation Trifluoromethylaniline Trifluoromethylaniline GJ_Intermediate 4-Hydroxy-2-(trifluoromethyl)quinoline Trifluoromethylaniline->GJ_Intermediate Malonic_Ester_Derivative Malonic Ester Derivative Malonic_Ester_Derivative->GJ_Intermediate Target_Aldehyde This compound GJ_Intermediate->Target_Aldehyde Multi-step functionalization Side_Product_2 Polymeric Tars GJ_Intermediate->Side_Product_2 Decomposition Methyl_Quinoline 4-Methyl-2-(trifluoromethyl)quinoline Oxidation_Product This compound Methyl_Quinoline->Oxidation_Product Mild Oxidation Side_Product_3 Carboxylic Acid Oxidation_Product->Side_Product_3 Over-oxidation

Caption: Potential synthetic routes and common side product pathways.

Troubleshooting_Logic Start Low yield or incorrect product in This compound synthesis Check_Route Which synthetic route was used? Start->Check_Route Combes Combes Synthesis Issue: Mixture of regioisomers Check_Route->Combes Combes Gould_Jacobs Gould-Jacobs Issue: Low yield of 4-hydroxy intermediate Check_Route->Gould_Jacobs Gould-Jacobs Oxidation Oxidation Issue: Over-oxidation to carboxylic acid Check_Route->Oxidation Oxidation Formylation Direct Formylation Issue: No reaction Check_Route->Formylation Direct Formylation Solution_Combes Modify aniline and/or diketone substituents to control regioselectivity. Combes->Solution_Combes Solution_GJ Increase reaction temperature/time. Consider microwave-assisted synthesis. Gould_Jacobs->Solution_GJ Solution_Oxidation Use milder oxidizing agent (e.g., MnO2). Control stoichiometry and temperature. Oxidation->Solution_Oxidation Solution_Formylation Quinoline ring is deactivated. Use alternative route (e.g., oxidation of 4-methyl derivative). Formylation->Solution_Formylation

Caption: Troubleshooting decision tree for synthesis issues.

References

optimizing reaction conditions for the Vilsmeier-Haack formylation of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Vilsmeier-Haack formylation of quinolines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of quinolines.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield or no desired formylated quinoline product. What are the possible causes and solutions?

  • Answer: Low or no yield in the Vilsmeier-Haack formylation of quinolines can stem from several factors. The reactivity of the quinoline substrate is paramount; electron-donating groups on the quinoline ring generally facilitate the reaction, while electron-withdrawing groups can hinder it, sometimes leading to no product formation.[1] The stability of the Vilsmeier reagent is also critical; it should be prepared fresh in situ and protected from moisture.

    Troubleshooting Steps:

    • Substrate Reactivity:

      • For quinolines with electron-withdrawing groups, consider using harsher reaction conditions, such as higher temperatures or longer reaction times. However, be mindful of potential side reactions and decomposition.

      • If possible, modify the synthetic route to introduce the formyl group before adding strongly deactivating substituents.

    • Vilsmeier Reagent Quality:

      • Always use dry N,N-dimethylformamide (DMF) and ensure phosphorus oxychloride (POCl₃) is fresh.[2] The Vilsmeier reagent is sensitive to moisture.

      • Prepare the reagent at 0-5 °C and use it immediately.[3][4]

    • Reaction Temperature:

      • The optimal temperature can vary significantly depending on the substrate. For activated quinolines, the reaction may proceed at room temperature or with gentle heating (e.g., 60-90 °C).[5]

      • For less reactive substrates, higher temperatures (e.g., 90 °C) may be necessary. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[5]

    • Work-up Procedure:

      • The hydrolysis of the intermediate iminium salt is a crucial step.[5] Pouring the reaction mixture onto crushed ice is a common and effective method.[5]

      • Basification of the solution after hydrolysis is often necessary to liberate the free aldehyde product.[6] A saturated aqueous solution of sodium acetate or sodium carbonate can be used.[5]

Issue 2: Formation of Multiple Products or Regioisomers

  • Question: My reaction is producing a mixture of products or isomers. How can I improve the regioselectivity of the formylation?

  • Answer: The Vilsmeier-Haack reaction on quinolines can potentially yield multiple regioisomers, with formylation occurring at different positions on the quinoline ring. The regioselectivity is influenced by the electronic effects of substituents already present on the ring.

    Controlling Regioselectivity:

    • Substituent Effects: Electron-donating groups will direct formylation to specific positions. For example, in N-arylacetamides, electron-donating groups at the meta-position facilitate the formation of 2-chloro-3-formylquinolines.

    • Reaction Conditions: While less influential than electronic effects, reaction conditions can sometimes be optimized to favor the formation of a particular isomer. Experimenting with different solvents and temperatures may be beneficial.

    • Protecting Groups: In complex syntheses, using protecting groups to block more reactive sites can be a viable strategy to achieve the desired regioselectivity.

Issue 3: Difficult Product Isolation and Purification

  • Question: I am having trouble isolating and purifying my formylated quinoline product. What techniques are recommended?

  • Answer: Isolation and purification can be challenging due to the nature of the product and potential byproducts.

    Isolation and Purification Strategies:

    • Initial Isolation: After quenching the reaction with ice water and neutralization, the product may precipitate out of the solution.[6] If it does not, extraction with a suitable organic solvent like dichloromethane or ethyl acetate is necessary.[5]

    • Purification:

      • Recrystallization: This is often the first method to try for solid products.[6]

      • Silica Gel Column Chromatography: This is a highly effective method for purifying both solid and liquid products and for separating isomers.[5][6] A common eluent system is a mixture of ethyl acetate and hexane.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal ratio of quinoline substrate to Vilsmeier reagent?

    • A1: The molar ratio of reagents can significantly impact the reaction's success. A common starting point is to use 1.5 to 3 equivalents of POCl₃ relative to the quinoline substrate and 3 to 5 equivalents of DMF.[5] For some substrates, a much larger excess of POCl₃ (up to 12 moles) has been reported to give maximum yield.

  • Q2: How should I monitor the progress of my reaction?

    • A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3][5] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

  • Q3: What is the mechanism of the Vilsmeier-Haack reaction?

    • A3: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][7] This reagent then attacks the electron-rich quinoline ring in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is then hydrolyzed during the work-up to yield the final aldehyde product.[5][7]

  • Q4: Can I use other reagents besides POCl₃?

    • A4: Yes, other acid chlorides like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent from DMF.[8] However, POCl₃ is the most commonly used reagent for this transformation.

Data Presentation

Table 1: Reaction Conditions for Vilsmeier-Haack Formylation of Quinolines

Quinoline SubstrateReagents & Molar RatiosTemperature (°C)Time (h)Yield (%)Reference
4-Hydroxy-2-methylquinolineDMF (0.05 mol), POCl₃ (0.14 mol)Not specified17Not specified
2-MethylquinolineDMF (3-5 equiv.), POCl₃ (1.5-3 equiv.)60-90Monitored by TLCNot specified[5]
m-MethoxyacetanilideDMF, POCl₃ (12 moles)90Not specifiedOptimized
Ortho methyl acetanilideDMF (5 ml), POCl₃ (18 ml)80-906-860-80[3]
4-BromoacetanilideAcetonitrile, CTAB, POCl₃ (10 mmol), DMF (10 mmol)Reflux0.7590[1]

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of 2-Methylquinoline [5]

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add dry DMF (3-5 equivalents).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Add POCl₃ (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.

  • Reaction with Substrate:

    • Dissolve 2-methylquinoline (1 equivalent) in a minimal amount of dry DMF.

    • Add the quinoline solution dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing a large amount of crushed ice and a saturated aqueous solution of sodium acetate.

    • Stir until the ice has completely melted.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Vilsmeier-Haack Cyclization of N-Arylacetamides to 2-Chloro-3-formylquinolines

  • Reaction Setup:

    • To a solution of the N-arylacetamide in DMF, add POCl₃ dropwise at 0-5 °C.

  • Reaction Execution:

    • After the addition, heat the reaction mixture to 90 °C.

    • Monitor the reaction until completion.

  • Work-up:

    • Pour the cooled reaction mixture onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium carbonate).

    • Filter the precipitated product, wash with water, and dry.

Visualizations

Vilsmeier_Haack_Workflow start_end start_end process process decision decision output output issue issue start Start prep_reagent Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->prep_reagent add_quinoline Add Quinoline Substrate prep_reagent->add_quinoline heat_reaction Heat Reaction (Monitor by TLC) add_quinoline->heat_reaction workup Aqueous Work-up (Ice + Neutralization) heat_reaction->workup check_yield Acceptable Yield? workup->check_yield purify Purification (Chromatography/Recrystallization) check_yield->purify Yes troubleshoot Troubleshoot Low Yield check_yield->troubleshoot No product Final Product purify->product end End product->end troubleshoot->prep_reagent Re-optimize Conditions

Caption: Experimental workflow for the Vilsmeier-Haack formylation of quinolines.

Troubleshooting_Tree issue_node issue_node cause_node cause_node solution_node solution_node low_yield Low/No Yield check_substrate Substrate Reactivity? low_yield->check_substrate check_reagent Vilsmeier Reagent Quality? low_yield->check_reagent check_conditions Reaction Conditions? low_yield->check_conditions ewg Electron-Withdrawing Group check_substrate->ewg Yes moisture Moisture Contamination check_reagent->moisture Possible temp_time Suboptimal Temp/Time check_conditions->temp_time Possible increase_temp Increase Temperature/ Reaction Time ewg->increase_temp use_dry Use Anhydrous Solvents/ Fresh Reagents moisture->use_dry optimize_tlc Optimize using TLC Monitoring temp_time->optimize_tlc

Caption: Troubleshooting decision tree for low yield in Vilsmeier-Haack reactions.

References

preventing over-oxidation in the synthesis of quinoline aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent over-oxidation during the synthesis of quinoline aldehydes from primary alcohols.

Frequently Asked Questions (FAQs)

Q1: What is over-oxidation in the context of quinoline aldehyde synthesis?

A1: Over-oxidation is a common side reaction where the target quinoline aldehyde is further oxidized to the corresponding quinoline carboxylic acid.[1][2] This occurs when the oxidizing agent is too strong or when reaction conditions, such as the presence of water, facilitate the additional oxidation step.[1][2] The aldehyde first forms a hydrate in the presence of water, and it is this hydrate form that is then oxidized to the carboxylic acid.[2][3]

Q2: Why is it crucial to prevent over-oxidation?

A2: Preventing over-oxidation is essential for maximizing the yield of the desired quinoline aldehyde and simplifying the purification process. The formation of the carboxylic acid by-product consumes the target molecule, reduces overall efficiency, and necessitates additional separation steps, which can be time-consuming and costly.

Q3: Which functional group is the precursor to the quinoline aldehyde in this synthesis?

A3: The typical precursor is a primary alcohol attached to the quinoline core (e.g., quinolinemethanol). The goal is to selectively oxidize this primary alcohol to an aldehyde without further oxidation.[4][5]

Q4: What are the general strategies to avoid over-oxidation?

A4: The primary strategy is to use mild and selective oxidizing agents that are known to efficiently convert primary alcohols to aldehydes and then stop.[4] Additionally, controlling reaction conditions such as temperature, reaction time, and solvent is critical. Using anhydrous (water-free) conditions is often key to preventing the formation of the aldehyde hydrate intermediate that leads to the carboxylic acid.[1][2]

Troubleshooting Guide

Problem: My reaction is producing a significant amount of quinoline carboxylic acid alongside the desired aldehyde.

  • Possible Cause 1: The oxidizing agent is too strong.

    • Solution: Strong, chromium-based oxidants like Jones reagent (CrO₃ in aqueous sulfuric acid) are known to oxidize primary alcohols directly to carboxylic acids.[1][3][4] Switch to a milder, more selective reagent. Recommended alternatives include Dess-Martin periodinane (DMP), a Swern oxidation protocol, or Pyridinium chlorochromate (PCC).[4][6][7][8] These reagents are specifically designed to halt the oxidation at the aldehyde stage under the right conditions.[4][9][10]

  • Possible Cause 2: Presence of water in the reaction mixture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Even mild oxidants can cause over-oxidation if water is present to form the aldehyde hydrate.[2][11] For instance, while PCC is a mild oxidant, using it in an anhydrous solvent like dichloromethane (DCM) is crucial to prevent carboxylic acid formation.[8][12]

  • Possible Cause 3: The reaction temperature is too high or the reaction time is too long.

    • Solution: Optimize the reaction conditions. Many selective oxidations are performed at specific, often low, temperatures. For example, the Swern oxidation is typically conducted at -78 °C.[13][14] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to prevent by-product formation.

Problem: The reaction is sluggish, and the yield of the aldehyde is low, even with a mild oxidant.

  • Possible Cause 1: The mild oxidant is not active enough or has degraded.

    • Solution: Ensure the quality of your oxidizing agent. Dess-Martin periodinane, for example, should be stored properly.[6] For Swern oxidations, the activating agent (e.g., oxalyl chloride) and DMSO must be of high purity and added under strict temperature control.[13]

  • Possible Cause 2: Steric hindrance around the alcohol group.

    • Solution: If the quinoline substrate is sterically hindered, a more reactive, yet still selective, oxidant might be necessary. Dess-Martin periodinane is often effective for hindered alcohols.[6] Alternatively, slightly elevated temperatures or longer reaction times may be required, but this must be balanced against the risk of side reactions. Careful monitoring by TLC is essential.

  • Possible Cause 3: Inefficient workup procedure leading to product loss.

    • Solution: The workup for many oxidation reactions is critical. For instance, after a PCC oxidation, a tar-like residue can form, which may trap the product.[15] Filtering the reaction mixture through a pad of Celite or silica gel can help remove chromium by-products and improve recovery.[12][15]

Oxidation Pathway and Control

The diagram below illustrates the oxidation process from a primary alcohol to an aldehyde and the potential over-oxidation to a carboxylic acid, highlighting the critical control point.

References

troubleshooting guide for the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of substituted quinolines. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common synthetic methods, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Skraup Synthesis

Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. What can I do to moderate it?

A1: The Skraup synthesis is notoriously exothermic and can be dangerous if not properly controlled.[1][2] Here are several strategies to moderate the reaction:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[1][2] Boric acid can also be used as a moderator.[2] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a smoother, more controlled oxidation process.[1]

  • Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling, preferably in an ice bath.[2]

  • Ensure Efficient Stirring: Good agitation is crucial for heat dissipation and preventing the formation of localized hotspots that can lead to charring.[2]

  • Gradual Heating: Apply heat gently to initiate the reaction. Once the exothermic reaction begins, the heat source should be removed to allow the reaction to proceed under its own reflux.[2][3]

Q2: I am observing significant tar formation and a low yield in my Skraup synthesis. What are the primary causes and how can I minimize this?

A2: Tar formation is a very common issue in the Skraup synthesis due to the harsh acidic and oxidizing conditions that can cause polymerization of reactants and intermediates.[1][2][4] To minimize tarring and improve your yield, consider the following:

  • Moderator Addition: As mentioned above, using ferrous sulfate can help control the reaction rate and reduce charring.[1][2]

  • Optimal Reagent Ratios: Ensure the correct stoichiometry of your aniline, glycerol, sulfuric acid, and oxidizing agent. Incorrect ratios can lead to side reactions and incomplete conversion.[1]

  • Temperature Control: Uncontrolled temperature is a major contributor to tar formation. Localized overheating can lead to polymerization and charring of the reactants.[1]

  • Work-up Procedure: The viscous, tarry reaction mixture can make product extraction challenging. A thorough work-up is necessary to isolate the product effectively.[1]

  • Substituent Effects: Be mindful of the substituents on your aniline. Electron-withdrawing groups can deactivate the ring, making the cyclization step more difficult and potentially leading to lower yields.[1]

Doebner-von Miller Synthesis

Q1: My Doebner-von Miller reaction is producing a large amount of polymeric material and a very low yield of the desired quinoline. How can I prevent this?

A1: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction in the Doebner-von Miller synthesis, leading to the formation of tar and significantly reduced yields.[4][5] Here are some effective strategies to mitigate this issue:

  • Employ a Biphasic Solvent System: This is a highly effective method to reduce polymerization. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase is drastically reduced.[2][5]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[2]

  • Optimize Acid Concentration and Type: While a strong acid is necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal catalyst for your specific substrates.[5] Milder Lewis acids may be preferable in some cases.[5]

  • Control Reaction Temperature: Although heating is often required, excessive temperatures will promote polymerization. It is important to maintain the lowest effective temperature for the reaction to proceed.[5]

Q2: I am using a substituted aniline in my Doebner-von Miller synthesis and obtaining a very low yield. What could be the issue?

A2: The electronic properties of the substituents on the aniline play a significant role in the success of the Doebner-von Miller reaction.

  • Electron-Withdrawing Groups: Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[5] In such cases, a modified approach may be necessary.

  • Electron-Donating Groups: Conversely, anilines with strong electron-donating groups can be overly reactive and prone to side reactions.[5]

Careful optimization of the reaction conditions is crucial when working with substituted anilines.[5]

Friedländer Synthesis

Q1: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?

A1: Regioselectivity is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[3][6] Here are several strategies to control the formation of the desired regioisomer:

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[3][6]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone, can direct the cyclization to a specific position.[3]

  • Reaction Conditions: Careful optimization of the reaction temperature and solvent can also influence the regioselectivity.[3]

Q2: My Friedländer synthesis is giving a low yield. What are the potential causes and solutions?

A2: Low yields in the Friedländer synthesis can often be attributed to incomplete reaction or side reactions. Consider the following troubleshooting steps:

  • Catalyst Optimization: The reaction can be catalyzed by both Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) and Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid).[3] Optimizing the choice and concentration of the catalyst can significantly improve yields.[3]

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using techniques like TLC or LC-MS.

  • Reagent Purity: Verify the purity of your starting materials, as impurities can interfere with the reaction.

Data Presentation

Table 1: Effect of Solvent on the Conrad-Limpach Thermal Cyclization

SolventBoiling Point (°C)Yield (%)
Mineral Oil>300High
1,2,4-Trichlorobenzene214Good
2-Nitrotoluene222Good
2,6-di-tert-butylphenol263Good
No Solvent-<30

Data compiled from literature reports, specific yields may vary depending on the substrate.[7][8]

Experimental Protocols

General Protocol for Skraup Synthesis
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.[2]

  • Charging Reactants: To the flask, add the aniline, glycerol, and a moderator such as ferrous sulfate heptahydrate.[2]

  • Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant, vigorous stirring and cooling in an ice bath.[2]

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction starts, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask immediately.[2]

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.[3]

  • Purification: The crude product can be purified by recrystallization, column chromatography, or distillation.[3]

General Protocol for Friedländer Synthesis
  • Reaction Setup: In a fume hood, combine the 2-aminoaryl ketone and the active methylene compound in a round-bottom flask.[9]

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[2]

  • Reaction: Heat the mixture under reflux in a suitable solvent (e.g., ethanol) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2][9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[2][9]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]

Visualizations

Troubleshooting_Skraup_Synthesis cluster_problem Problem cluster_solution Potential Solutions Vigorous Reaction Vigorous Reaction Add Moderator (FeSO4) Add Moderator (FeSO4) Vigorous Reaction->Add Moderator (FeSO4) Slow Acid Addition Slow Acid Addition Vigorous Reaction->Slow Acid Addition Efficient Stirring Efficient Stirring Vigorous Reaction->Efficient Stirring Controlled Heating Controlled Heating Vigorous Reaction->Controlled Heating Tar Formation Tar Formation Tar Formation->Add Moderator (FeSO4) Tar Formation->Controlled Heating Optimize Reagent Ratios Optimize Reagent Ratios Tar Formation->Optimize Reagent Ratios

Caption: Troubleshooting workflow for the Skraup synthesis.

Troubleshooting_Doebner_von_Miller cluster_problem Problem cluster_cause Primary Cause cluster_solution Solutions Low Yield & Polymer Formation Low Yield & Polymer Formation Carbonyl Polymerization Carbonyl Polymerization Low Yield & Polymer Formation->Carbonyl Polymerization Biphasic System Biphasic System Carbonyl Polymerization->Biphasic System Slow Reactant Addition Slow Reactant Addition Carbonyl Polymerization->Slow Reactant Addition Optimize Catalyst Optimize Catalyst Carbonyl Polymerization->Optimize Catalyst Control Temperature Control Temperature Carbonyl Polymerization->Control Temperature

Caption: Troubleshooting workflow for the Doebner-von Miller synthesis.

Troubleshooting_Friedlander_Synthesis cluster_regio Regioselectivity Issues cluster_yield Low Yield Issues Start Start Problem Problem Start->Problem Check_Regioselectivity Unsymmetrical Ketone? Problem->Check_Regioselectivity Poor Regioselectivity? Check_Low_Yield Incomplete Reaction? Problem->Check_Low_Yield Low Yield? Solution Solution Check Check Solution_Regio Optimize Catalyst Modify Substrate Adjust Conditions Check_Regioselectivity->Solution_Regio Yes Solution_Yield Optimize Catalyst Increase Reaction Time/Temp Check Reagent Purity Check_Low_Yield->Solution_Yield Yes

Caption: Troubleshooting workflow for the Friedländer synthesis.

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(trifluoromethyl)quinoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to improve the yield and purity of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.

Q1: What is a reliable synthetic route for this compound, and which steps are most critical for maximizing yield?

A1: A common and effective strategy involves a two-step process: first, the formation of the quinoline ring system to create a suitable precursor, followed by an oxidation step to yield the final aldehyde.

  • Step 1: Quinoline Ring Formation. A modified Doebner-von Miller reaction is a robust method.[1][2] This involves reacting an aniline derivative (e.g., 2-aminobenzotrifluoride) with an α,β-unsaturated carbonyl compound. This step is critical as it is prone to side reactions like polymerization and tar formation, which can significantly lower the yield.[3][4]

  • Step 2: Oxidation. The precursor from Step 1, (2-(trifluoromethyl)quinolin-4-yl)methanol, is oxidized to the target aldehyde. The choice of oxidizing agent and careful control of reaction conditions are crucial to prevent over-oxidation to the carboxylic acid or an incomplete reaction, both of which would complicate purification and reduce the isolated yield.[5]

dot

Caption: A proposed two-step synthetic pathway.

Q2: My Doebner-von Miller reaction for the quinoline ring formation is producing significant tar and giving a low yield. How can I fix this?

A2: Tar formation and low yields are common issues in this reaction, often caused by the harsh acidic conditions and polymerization of the carbonyl reactant.[3][6] Several strategies can mitigate these problems.

IssueCauseRecommended Solution
Vigorous/Uncontrolled Reaction The reaction is highly exothermic.Add a moderator like ferrous sulfate (FeSO₄) or boric acid. Add the strong acid (e.g., H₂SO₄) slowly with efficient cooling and stirring.[3]
Tar/Polymer Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.Consider a biphasic reaction medium (e.g., water/toluene) to sequester the carbonyl compound. Alternatively, add the carbonyl reactant slowly to the reaction mixture to keep its concentration low.[2][3][4]
Low Yield/Incomplete Reaction Suboptimal catalyst or temperature. Harsh conditions may also degrade the product.Screen different acid catalysts (e.g., HCl, TFA, Lewis acids like Ag(I)-exchanged Montmorillonite K10).[1][7] Optimize the temperature; avoid excessive heat which can promote charring.[3]
Difficult Purification Presence of non-volatile tar and polymeric byproducts.After basification, use steam distillation to isolate the volatile quinoline precursor from the non-volatile tar before proceeding with extraction.[3]

Q3: The final oxidation step to the aldehyde is inefficient. What are the likely causes and how can I improve the yield?

A3: Inefficiency in the oxidation of (2-(trifluoromethyl)quinolin-4-yl)methanol to the aldehyde typically stems from an incomplete reaction or over-oxidation. The choice of oxidant is critical.

IssueCauseRecommended Solution
Incomplete Reaction The oxidizing agent is too mild or used in insufficient quantity. Reaction time may be too short.Ensure at least a stoichiometric amount of the oxidant is used, often a molar excess is required. Monitor the reaction by TLC until the starting material is consumed. Consider a more reactive oxidant if the reaction stalls.
Over-oxidation to Carboxylic Acid The oxidizing agent is too strong or the reaction is run for too long.Use a milder, more selective oxidant. Manganese dioxide (MnO₂) is excellent for allylic/benzylic alcohols. Other options include PCC or DMP. Avoid strong oxidants like KMnO₄ or Jones reagent.
Formation of Side Products Reaction conditions are not optimal, leading to degradation or side reactions.Optimize the solvent and temperature for the chosen oxidant. For MnO₂, reactions are often run at room temperature or with gentle heating in solvents like dichloromethane or chloroform.

Q4: What are the most common side products I should expect, and how can they be minimized?

A4: Expecting and planning for side products is key to improving the isolated yield.

  • From Ring Formation:

    • Polymers/Tar: Minimized by controlling temperature and reactant concentration.[6]

    • Partially Saturated Quinolines: Ensure a suitable oxidizing agent is present in the Doebner-von Miller reaction to drive the final aromatization step.[6]

    • Regioisomers: If using a meta-substituted aniline, the formation of multiple isomers is possible. This is not an issue for 2-aminobenzotrifluoride.[1]

  • From Oxidation:

    • Unreacted (2-(trifluoromethyl)quinolin-4-yl)methanol: Caused by incomplete oxidation. Increase reaction time or the amount of oxidant.

    • 2-(Trifluoromethyl)quinoline-4-carboxylic acid: Results from over-oxidation. Use a milder oxidant and monitor the reaction closely.

dot

Caption: A decision tree for troubleshooting low yields.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis.

Protocol 1: Synthesis of (2-(Trifluoromethyl)quinolin-4-yl)methanol

This procedure is a representative modified Doebner-von Miller reaction.

Reagents:

  • 2-Aminobenzotrifluoride

  • Acrolein diethyl acetal (or a similar α,β-unsaturated aldehyde precursor)

  • Concentrated Hydrochloric Acid (HCl)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) as a moderator

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: To the flask, add 2-aminobenzotrifluoride (1.0 eq) and ferrous sulfate heptahydrate (0.1 eq).

  • Acid Addition: Slowly add concentrated hydrochloric acid (approx. 3-4 volumes) while stirring. The mixture may warm up.

  • Reactant Addition: Heat the mixture to 80-90°C. Add acrolein diethyl acetal (1.2 eq) dropwise over 1 hour. Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture at reflux (approx. 100-105°C) for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a cold concentrated NaOH solution until the pH is >10. A precipitate will form.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x volumes). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, (2-(trifluoromethyl)quinolin-4-yl)methanol, can be purified further by column chromatography on silica gel.

Protocol 2: Oxidation to this compound

This protocol uses activated manganese dioxide, a mild and selective oxidant.

Reagents:

  • (2-(Trifluoromethyl)quinolin-4-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the (2-(trifluoromethyl)quinolin-4-yl)methanol (1.0 eq) from the previous step in dichloromethane (approx. 20 volumes).

  • Oxidant Addition: Add activated manganese dioxide (5-10 eq by weight) to the solution in one portion.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by TLC by filtering a small aliquot and spotting the filtrate.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the Celite® pad thoroughly with additional dichloromethane.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid is the target aldehyde, this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Potential Oxidizing Agents
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Manganese Dioxide (MnO₂) DCM or CHCl₃, room temp.High selectivity for allylic/benzylic alcohols; mild conditions; simple filtration work-up.Requires a large excess (5-20 eq); reaction can be slow.
Pyridinium Chlorochromate (PCC) DCM, room temp.Efficient and reliable; good yields.Chromium waste is toxic; can be slightly acidic.
Dess-Martin Periodinane (DMP) DCM or CHCl₃, room temp.Very mild and fast; high yields; neutral conditions.Reagent is expensive and can be shock-sensitive.
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) DCM, low temp (-78°C)High yields; very mild conditions.Requires cryogenic temperatures; produces a strong odor (dimethyl sulfide).

dot

Caption: A typical workflow for synthesis and purification.

References

purification challenges of trifluoromethylated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Purification of Trifluoromethylated Heterocyclic Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges associated with trifluoromethylated heterocyclic compounds?

A1: Researchers often face several key challenges:

  • Separation of Isomers: Due to the similar physicochemical properties of positional or stereoisomers, their separation can be difficult.[1][2]

  • Compound Stability: The presence of the trifluoromethyl (-CF3) group can affect the electronic properties of the heterocyclic core, leading to instability under certain conditions, such as acidic or basic environments.[3][4] Hydrolysis of the -CF3 group to a carboxylic acid can also occur, particularly under strong basic conditions.[4]

  • Removal of Byproducts and Reagents: Trifluoromethylation reactions can produce byproducts that are difficult to separate from the desired product.[5] Residual trifluoromethylating agents or their byproducts can also contaminate the final compound.

  • Low Recovery from Chromatography: The polarity of these compounds can lead to strong retention on silica gel, resulting in low recovery during column chromatography.[3]

  • Crystallization Difficulties: The presence of impurities or the intrinsic properties of the compound can inhibit crystallization, often resulting in the product oiling out.[3]

Q2: How do I choose between flash chromatography, preparative HPLC, and recrystallization for my compound?

A2: The choice of purification technique depends on the required purity, the amount of material, the difficulty of the separation, and available resources.

  • Recrystallization: This is a cost-effective method for purifying solid compounds, especially at a larger scale. It is ideal when the desired compound is highly crystalline and impurities have different solubility profiles. However, it may not be suitable for removing impurities with very similar structures or for compounds that are oils.[6]

  • Flash Chromatography: This is a rapid and versatile technique for routine purification of reaction mixtures, particularly for separating compounds with different polarities.[7] It is generally less expensive than preparative HPLC and can handle larger sample loads.[5][8]

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique offers the highest resolution and is ideal for challenging separations, such as closely eluting isomers, or for achieving very high purity (>99%).[9][10] However, it has a lower loading capacity and is more expensive in terms of both equipment and solvent consumption compared to flash chromatography.[5][7]

Q3: My compound appears to be degrading during purification on a silica gel column. What can I do?

A3: Compound degradation on silica gel is a common issue, often due to the acidic nature of the silica. Here are some strategies to mitigate this:

  • Minimize Contact Time: Run the column faster (flash chromatography) to reduce the time your compound spends on the stationary phase.[3]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase such as C18 (reverse-phase).[3]

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solution of a volatile base, such as triethylamine in your eluent system (e.g., 0.1-1% triethylamine in hexane/ethyl acetate).

  • Buffer the Mobile Phase: For reverse-phase chromatography, using a buffered mobile phase can help maintain a stable pH and prevent degradation.

Q4: I am struggling to separate two regioisomers of my trifluoromethylated heterocycle. What are some effective strategies?

A4: Separating regioisomers is challenging due to their similar polarities.[1][2]

  • Optimize Chromatographic Conditions: Systematically screen different solvent systems for flash chromatography or HPLC. Sometimes a small change in solvent polarity or composition can significantly improve resolution.

  • Change the Stationary Phase: If normal-phase silica gel is ineffective, try a different stationary phase. Reverse-phase (C18) HPLC is a common alternative.[2] For particularly difficult separations, specialized stationary phases or techniques like supercritical fluid chromatography (SFC) may be necessary.

  • Derivative Formation: In some cases, you can temporarily convert the isomers into derivatives that have more distinct physical properties, making them easier to separate. After separation, the derivatives can be converted back to the original compounds.

  • Advanced Separation Techniques: For analytical-scale separation, techniques like differential mobility spectrometry-mass spectrometry (DMS-MS) have shown promise for rapidly separating isomeric compounds.[11]

Q5: My attempt to crystallize my purified compound resulted in an oil. What should I do?

A5: "Oiling out" is a common problem in crystallization. It often indicates the presence of impurities or that the solvent is not appropriate for crystallization.

  • Increase Purity: The presence of even small amounts of impurities can inhibit crystal formation.[3] Consider an additional chromatographic step to further purify your compound before attempting crystallization again.

  • Screen Different Solvents: The choice of solvent is critical. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Screen a variety of solvents with different polarities.

  • Try Different Crystallization Techniques: If slow evaporation or cooling fails, try vapor diffusion (dissolving the compound in a good solvent and placing it in a chamber with a poor solvent) or antisolvent addition.[6]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the desired compound if available.

  • Consider Salt Formation: If the compound has a suitable functional group (e.g., a basic nitrogen), forming a salt can often improve its crystallinity.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low Recovery After Column Chromatography The compound is highly polar and is irreversibly adsorbed onto the silica gel.[3]Use a more polar eluent or a gradient elution. Consider switching to a different stationary phase like alumina or reverse-phase silica (C18).[3]
The compound is degrading on the acidic silica gel.[3]Minimize the contact time by using flash chromatography. Alternatively, use a deactivated stationary phase (e.g., with triethylamine) or switch to a neutral stationary phase like alumina.[3]
Inappropriate solvent system was used.Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to find an optimal solvent system that gives a retention factor (Rf) between 0.2 and 0.4.[3]
Co-elution of Impurities The impurity has a very similar polarity to the desired compound.[3]Optimize the chromatographic conditions by trying a different solvent system. High-Performance Liquid Chromatography (HPLC) often provides better resolution than flash chromatography.[2][3]
Isomeric impurities were formed during the synthesis.Consider a multi-step purification strategy. An initial crystallization or liquid-liquid extraction might remove some impurities before a final chromatographic step.[3]
Broad Melting Point in Purified Solid The presence of residual solvent or impurities.[3]A broad melting point range typically indicates that the sample is not pure.[3] Further purify the compound by recrystallization or chromatography. Ensure the sample is thoroughly dried under high vacuum.
The compound exists as a mixture of polymorphs.Different crystalline forms (polymorphs) can have different melting points. This can sometimes be resolved by dissolving the sample completely and recrystallizing under very controlled conditions.

Quantitative Data Summary

The following table provides a representative comparison of common purification techniques based on data reported for various trifluoromethylated heterocyclic compounds. Actual results will vary depending on the specific compound and impurities.

Technique Typical Yield Achievable Purity Scale Speed Cost Primary Application
Recrystallization 60-95%[12][13]95-99.5%mg to kgSlow (hours to days)LowPurifying final solid products.
Flash Chromatography 50-90%[3][4]90-98%mg to >10 gFast (minutes to hours)MediumRoutine purification of reaction mixtures.
Preparative HPLC 70-95%>99%µg to gMediumHighHigh-purity final purification, isomer separation.[9]
Ion-Exchange Chromatography >90%[14]>98%mg to gMediumMediumPurifying charged molecules (e.g., nucleotides).[14]

Detailed Experimental Protocols

Protocol 1: Purification of a Trifluoromethylated Pyrazole by Flash Chromatography

This protocol is a general procedure for the purification of a moderately polar trifluoromethylated pyrazole derivative from a crude reaction mixture.[3][4]

  • Materials:

    • Crude mixture containing the trifluoromethylated pyrazole.

    • Silica gel for flash chromatography (e.g., 230-400 mesh).

    • Solvents: Hexane and Ethyl Acetate (HPLC grade).

    • Thin Layer Chromatography (TLC) plates (silica gel coated).

  • Procedure:

    • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that provides good separation and an Rf value of approximately 0.3 for the desired product.

    • Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like acetone or dichloromethane), add silica gel (typically 1-2 times the weight of the crude product), and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

    • Column Packing: Prepare a flash chromatography column with silica gel, using the chosen eluent system. The amount of silica should be 50-100 times the weight of the crude product. Wet pack the column with the initial, less polar solvent mixture.

    • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer.

    • Elution: Begin the elution with the determined solvent system. A gradient elution (gradually increasing the proportion of the more polar solvent, ethyl acetate) is often more effective than an isocratic (constant solvent ratio) elution for complex mixtures.

    • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting small aliquots from the collected fractions.

    • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified trifluoromethylated pyrazole.

Protocol 2: Purification of a Trifluoromethylated Quinoline by Recrystallization

This protocol describes a typical recrystallization procedure for a solid trifluoromethylated quinoline derivative.[12][13]

  • Materials:

    • Crude solid trifluoromethylated quinoline.

    • Recrystallization solvent (e.g., Ethanol).

    • Erlenmeyer flasks.

    • Hot plate.

    • Filtration apparatus (Buchner funnel, filter flask).

  • Procedure:

    • Solvent Selection: Choose a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold. Ethanol is often a good starting point for moderately polar compounds.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.

    • Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

    • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals. For better recovery, the flask can then be placed in an ice bath.

    • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Drying: Dry the purified crystals thoroughly, preferably under high vacuum, to remove all traces of the solvent.

Protocol 3: Purification by Preparative Reverse-Phase HPLC (A General Guideline)

This protocol provides a general framework for developing a preparative reverse-phase HPLC method, which often involves scaling up from an analytical method.[10][15][16]

  • Step 1: Analytical Method Development:

    • Develop an analytical RP-HPLC method (e.g., using a C18 column, 4.6 x 150 mm, 5 µm) to achieve baseline separation of your target compound from impurities.

    • A typical mobile phase would be a gradient of water and acetonitrile (or methanol), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Step 2: Method Scaling and Optimization:

    • Scale-Up Calculation: Scale the flow rate and injection volume from the analytical column to the preparative column based on the column cross-sectional area. For example, scaling from a 4.6 mm ID analytical column to a 20 mm ID preparative column increases the cross-sectional area by about 19 times. Therefore, an analytical flow rate of 1 mL/min would scale to approximately 19 mL/min.[15]

    • Loading Study: Before injecting a large amount of sample, perform a loading study by injecting progressively larger amounts onto the analytical column to determine the maximum sample load before resolution is lost.

  • Step 3: Preparative Purification Run:

    • Instrumentation: Use a preparative HPLC system with a larger pump head, a larger column (e.g., 20 x 250 mm C18), and a fraction collector.

    • Sample Preparation: Dissolve the sample to be purified in a solvent that is compatible with the initial mobile phase conditions, ideally the mobile phase itself, at the highest possible concentration without causing precipitation. Filter the sample through a 0.45 µm filter.

    • Execution: Run the preparative HPLC using the scaled-up method.

    • Fraction Collection: Collect fractions corresponding to the peak of the target compound. Collection can be triggered by time or by UV detector signal.

  • Step 4: Product Isolation and Analysis:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the final solid product.

    • Analyze the purity of the final product using the original analytical HPLC method.

Visual Guides

G cluster_workflow General Purification Workflow cluster_paths General Purification Workflow crude Crude Reaction Mixture analysis Analyze Purity & Complexity (TLC, LC-MS) crude->analysis decision Choose Primary Method analysis->decision recryst Recrystallization decision->recryst Solid & High Purity Needed flash Flash Chromatography decision->flash Routine Cleanup & Moderate Purity hplc Preparative HPLC decision->hplc Difficult Separation & High Purity Needed collect Collect Purified Material recryst->collect flash->collect hplc->collect final_analysis Analyze Purity (NMR, LC-MS) collect->final_analysis repurify Repurify if needed final_analysis->repurify pure_product Pure Compound (>95%) repurify->decision Purity Not OK repurify->pure_product Purity OK

Caption: A general workflow for the purification of trifluoromethylated heterocyclic compounds.

G cluster_troubleshooting Troubleshooting Crystallization Failure ('Oiling Out') start Crystallization Attempt Results in an Oil check_purity Is the starting material >95% pure? start->check_purity repurify Purify further by chromatography (Flash or HPLC) check_purity->repurify No solvent_screen Screen a wider range of solvents (different polarities, mixtures) check_purity->solvent_screen Yes retry_cryst Retry Crystallization repurify->retry_cryst change_technique Try alternative techniques (e.g., vapor diffusion, antisolvent addition) retry_cryst->change_technique Failure success Pure Crystals Obtained retry_cryst->success Success solvent_screen->retry_cryst induce Attempt to induce crystallization (scratching, seeding) change_technique->induce salt Consider salt formation to improve crystallinity induce->salt Failure induce->success Success salt->retry_cryst

Caption: A decision tree for troubleshooting failed crystallization attempts.

References

stability issues of 2-(trifluoromethyl)quinoline-4-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(trifluoromethyl)quinoline-4-carbaldehyde, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The main stability concern for this compound in acidic environments is the reactivity of the aldehyde functional group. The quinoline core itself is relatively stable; however, the aldehyde is susceptible to degradation.[1] Key potential issues include:

  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-(trifluoromethyl)quinoline-4-carboxylic acid, especially in the presence of oxidizing agents.[1]

  • Acid-Catalyzed Hydration: While often reversible, the aldehyde can undergo acid-catalyzed hydration to form a geminal diol.[1]

  • Quinoline Nitrogen Protonation: The basic nitrogen atom in the quinoline ring will be protonated in acidic solutions. This alters the electron density of the aromatic system and can influence the reactivity of the entire molecule.[1]

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Under acidic conditions, the most probable degradation product is 2-(trifluoromethyl)quinoline-4-carboxylic acid, formed via oxidation of the aldehyde group. While less common under mild acidic conditions, extensive degradation of the quinoline ring could occur with strong acids and elevated temperatures.[1]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following precautions:

  • Control pH: If possible, maintain the pH of your reaction mixture as close to neutral as the experimental conditions allow.

  • Lower Temperature: Perform reactions at the lowest effective temperature to reduce the rate of potential degradation reactions.

  • Inert Atmosphere: To prevent oxidation, conduct experiments under an inert atmosphere, such as nitrogen or argon.[1]

  • Use of Protecting Groups: If the aldehyde functionality is not directly involved in the desired transformation, consider protecting it. Acetals are common protecting groups for aldehydes, though their stability in acid should be carefully evaluated for your specific conditions.[2]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored as a solid in a cool, dry, and dark environment.[1] Storing the compound under an inert atmosphere is also advisable to prevent oxidation.[1] For experimental use, prepare solutions fresh and avoid prolonged storage in solution, especially if the solvent is acidic.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in HPLC analysis after subjecting the compound to acidic conditions.

Possible CauseTroubleshooting Steps
Oxidation of the aldehyde 1. Synthesize or procure a standard of 2-(trifluoromethyl)quinoline-4-carboxylic acid. 2. Compare the retention time of the unexpected peak with that of the carboxylic acid standard. 3. For further confirmation, analyze the sample using mass spectrometry to identify the molecular weight of the impurity.
Degradation of the quinoline ring 1. This is more likely to occur under harsh acidic conditions (e.g., strong acids, high temperatures).[1] 2. Utilize mass spectrometry to analyze the sample for fragmentation patterns that could indicate ring cleavage.
Interaction with buffer components 1. Review the components of your acidic buffer to ensure they are not reactive with the aldehyde or quinoline moiety. 2. If reactivity is suspected, test a different, non-reactive acidic buffer system.

Issue 2: The reaction yield is consistently low when using this compound in an acidic step.

Possible CauseTroubleshooting Steps
Degradation of the starting material 1. Before initiating the reaction, analyze the stability of the starting material under the reaction conditions (acid, solvent, temperature) for the expected duration of the reaction. Use HPLC or TLC to monitor for the appearance of degradation products. 2. If significant degradation is observed, consider modifying the reaction conditions (e.g., lower temperature, shorter reaction time).
Use of an inappropriate protecting group 1. If a protecting group strategy is employed, ensure the chosen protecting group is stable under the acidic reaction conditions. For example, acetals are generally acid-labile.[2] 2. If the protecting group is being cleaved prematurely, select a more robust protecting group suitable for acidic environments.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic Conditions

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile, methanol).

  • Acidic Buffer Preparation: Prepare the desired acidic buffer solution (e.g., phosphate buffer, citrate buffer) at the target pH.

  • Incubation: In a clean vial, add a known volume of the stock solution to the acidic buffer to achieve the desired final concentration.

  • Time-Point Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the degradation process by neutralizing the aliquot with a suitable base (e.g., sodium bicarbonate solution).

  • Analysis: Analyze the quenched samples by a suitable analytical method, such as HPLC, to quantify the remaining amount of this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Visualizations

degradation_pathway compound This compound hydrated Geminal Diol (Hydrated form) compound->hydrated Acid-catalyzed hydration (reversible) oxidized 2-(Trifluoromethyl)quinoline-4-carboxylic Acid compound->oxidized Oxidation hydrated->compound

Caption: Potential degradation pathways of this compound in acidic media.

troubleshooting_workflow decision decision start Stability Issue Encountered check_purity Verify Purity of Starting Material start->check_purity analyze_products Analyze Reaction Mixture (HPLC, MS) check_purity->analyze_products is_degradation Degradation Products Identified? analyze_products->is_degradation is_oxidation Is Carboxylic Acid the Main Product? is_degradation->is_oxidation Yes no_degradation Investigate Other Reaction Parameters (Reagents, Stoichiometry) is_degradation->no_degradation No optimize_conditions Optimize Reaction Conditions (Lower Temp, Inert Atmosphere) is_oxidation->optimize_conditions Yes protecting_group Consider Aldehyde Protection is_oxidation->protecting_group No/Partial end Resolution optimize_conditions->end protecting_group->end no_degradation->end

Caption: Troubleshooting workflow for stability issues.

protecting_group_decision decision decision start Need to Protect Aldehyde? acidic_conditions Are Subsequent Steps Acidic? start->acidic_conditions use_acid_stable_pg Use Acid-Stable Protecting Group (e.g., Dithiane) acidic_conditions->use_acid_stable_pg Yes use_acid_labile_pg Use Acid-Labile Protecting Group (e.g., Acetal) acidic_conditions->use_acid_labile_pg No no_protection No Protection Needed acidic_conditions->no_protection Not Necessary deprotection Select Appropriate Deprotection Strategy use_acid_stable_pg->deprotection use_acid_labile_pg->deprotection end Proceed with Synthesis no_protection->end deprotection->end

Caption: Decision tree for selecting a protecting group strategy.

References

Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the management of highly exothermic reactions encountered during quinoline synthesis. The following information is designed to help optimize reaction conditions, enhance safety, and improve product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during common quinoline synthesis methods.

Skraup Synthesis

Q1: My Skraup synthesis is extremely vigorous and difficult to control, leading to a runaway reaction. What immediate actions should I take, and what are the preventative measures?

A1: A runaway Skraup reaction is a serious safety hazard.

  • Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to facilitate rapid cooling.

    • Be prepared for a sudden increase in pressure; ensure the reaction is conducted in a fume hood with appropriate shielding and pressure-equalizing equipment.

  • Preventative Measures:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to moderate the reaction's vigorous nature.[1]

    • Controlled Reagent Addition: The order of reagent addition is critical. Typically, aniline, ferrous sulfate, and glycerol are mixed before the slow and careful addition of sulfuric acid with external cooling.[1]

    • Gradual Heating: Initially, heat the mixture gently. Once the exothermic reaction begins (often indicated by boiling), remove the external heat source. The reaction's own heat should be sufficient to maintain reflux for a period. Reapply heat only after the initial exotherm has subsided.[1]

Q2: I am observing significant tar formation in my Skraup synthesis, resulting in a low yield. What is the cause and how can I minimize it?

A2: Tar formation is a frequent issue in Skraup synthesis, primarily due to the polymerization of acrolein, which is formed in situ from glycerol under the harsh acidic and oxidizing conditions.

  • Troubleshooting Steps:

    • Moderator: As with controlling the reaction's vigor, ferrous sulfate can help reduce charring and tar formation.

    • Temperature Optimization: Avoid excessively high temperatures. Gentle heating to initiate the reaction and careful control of the exothermic phase are crucial.[2]

    • Purification: The crude product is often a dark, tarry substance.[2] Effective purification is key to isolating the desired quinoline. Steam distillation is a common and effective method to separate the volatile quinoline from the non-volatile tar.[1]

Doebner-von Miller Synthesis

Q3: My Doebner-von Miller reaction is producing a large amount of polymeric material and a very low yield of the desired quinoline. How can I address this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[2][3]

  • Troubleshooting Steps:

    • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to control the exothermic nature of the reaction and minimizes polymerization.[2][3] A dropwise addition over a period of 1-2 hours is recommended.[1]

    • Temperature Control: While heating is often necessary, excessive temperatures can promote polymerization.[1] Maintaining the lowest effective temperature for the reaction to proceed at a reasonable rate is crucial. Initial cooling may be required for particularly vigorous reactions.[3]

    • Catalyst Optimization: The type and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can be used.[4] Experimenting with different acids and their concentrations can help find the optimal balance for your specific substrates.[3]

Combes Quinoline Synthesis

Q4: I am getting a mixture of regioisomers in my Combes synthesis when using an unsymmetrical β-diketone. How can I improve the regioselectivity?

A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.

  • Troubleshooting Steps:

    • Substituent Effects: The reaction is directed by the relative reactivity of the two carbonyl groups of the β-diketone. The aniline will preferentially attack the more electrophilic carbonyl carbon. Steric hindrance around one of the carbonyls can also direct the initial condensation.

    • Catalyst Choice: The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) can influence the reaction pathway and potentially the regioselectivity.[5]

Friedländer Synthesis

Q5: My Friedländer synthesis is giving a low yield and forming side products. How can I optimize the reaction?

A5: Low yields in the Friedländer synthesis can be due to harsh reaction conditions and competing side reactions, such as the self-condensation of the ketone.[6]

  • Troubleshooting Steps:

    • Milder Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can lead to reduced yields.[6][7] Modern protocols often utilize milder catalysts that allow the reaction to proceed under more controlled conditions.[7]

    • Catalyst Selection: A variety of catalysts can be used, including acids (e.g., acetic acid, p-toluenesulfonic acid) and bases (e.g., sodium hydroxide).[8] The optimal catalyst will depend on the specific substrates.

    • Temperature Control: Typical reaction temperatures are under reflux, often in the range of 80–120 °C.[8] Careful control of the temperature is important to minimize side reactions.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for managing exothermic reactions in various quinoline syntheses.

Table 1: Skraup Synthesis - Temperature and Reagent Addition Control

ParameterUncontrolled ReactionControlled ReactionReference
H₂SO₄ Addition Rapid, bulk additionSlow, dropwise addition over 30-45 minutes with cooling[1]
Initial Exotherm Violent, rapid temperature increaseTemperature rise to 65-70°C[1]
Reaction Temperature Uncontrolled boilingMaintained at 117-119°C after initial exotherm[1]
Moderator NoneFerrous sulfate heptahydrate[1]
Outcome High risk of runaway reaction, significant tar formation, low yieldSmoother reaction, reduced tar, improved yield[1][2]

Table 2: Doebner-von Miller Synthesis - Strategies for Exotherm Management

Control MeasureDescriptionExpected OutcomeReference
Slow Reagent Addition Dropwise addition of the α,β-unsaturated carbonyl compound over 1-2 hours.Minimizes polymerization and controls the exotherm.[1][3]
Temperature Management Maintain the lowest effective temperature for the reaction; may require initial cooling.Reduces tar formation and side reactions.[1][3]
Catalyst Optimization Screen different Brønsted or Lewis acids and their concentrations.Improves yield and selectivity.[1][3]

Table 3: Combes and Friedländer Syntheses - General Temperature Guidelines

Synthesis MethodTypical Reaction TemperatureNotesReference
Combes Synthesis Reflux (e.g., 220–230°C for 2,4-dimethylquinoline)Highly dependent on substrates and catalyst.[9]
Friedländer Synthesis 80–120 °C (reflux)Milder conditions are often preferred to minimize side reactions.[8]

Experimental Protocols

The following are detailed methodologies for key quinoline syntheses, with an emphasis on managing exothermic reactions.

Protocol 1: Controlled Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate

  • Nitrobenzene (oxidizing agent)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, placed in a fume hood, carefully mix aniline, glycerol, and nitrobenzene.

  • Slowly and with continuous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, so use an ice bath to maintain the temperature below 120°C.

  • Add ferrous sulfate heptahydrate to the reaction mixture.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic.

  • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Exotherm Control

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and concentrated hydrochloric acid. Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to aniline while cooling in an ice bath.

  • To this mixture, add acetylacetone dropwise with continuous stirring.

  • After the addition is complete, heat the reaction mixture in an oil bath at 110°C for 30 minutes.

  • Raise the temperature to 150°C and maintain for an additional 15 minutes.

  • Allow the reaction mixture to cool to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution.

  • The precipitated product can be collected by filtration, washed with water, and recrystallized from a suitable solvent.

Protocol 4: Friedländer Synthesis of a Substituted Quinoline

Materials:

  • 2-Aminobenzophenone

  • Acetone

  • Potassium Hydroxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone and potassium hydroxide in ethanol.

  • Add acetone to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key workflows and troubleshooting logic for managing exothermic quinoline syntheses.

ExothermicReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble Apparatus (Fume Hood, Shielding) B Charge Initial Reagents (e.g., Aniline, Moderator) A->B C Slow, Controlled Addition of Exothermic Reagent (e.g., H₂SO₄, Carbonyl) B->C D Monitor Temperature Continuously C->D E Gentle Initial Heating (If Required) D->E If no exotherm F Maintain Reaction Temperature & Time D->F Control cooling E->F G Controlled Quenching & Neutralization F->G H Product Isolation (e.g., Steam Distillation, Extraction) G->H I Purification (e.g., Distillation, Recrystallization) H->I TroubleshootingRunawayReaction Start Observe Rapid, Uncontrolled Temperature Increase Decision1 Is it Safe to Intervene? Start->Decision1 Action1 Immediately Remove Heat Source Decision1->Action1 Yes Action3 Evacuate and Alert Safety Personnel Decision1->Action3 No Action2 Apply External Cooling (Ice Bath) Action1->Action2 Outcome1 Temperature Stabilizes Action2->Outcome1 Outcome2 Reaction Contained Action3->Outcome2

References

Validation & Comparative

Spectroscopic Analysis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-(trifluoromethyl)quinoline-4-carbaldehyde. For contextual comparison, spectral data for the related compounds, 2-(trifluoromethyl)quinoline and quinoline-4-carbaldehyde, are also presented. This information is crucial for researchers and scientists engaged in the synthesis, characterization, and application of quinoline-based compounds in drug development and materials science.

Comparative NMR Spectral Data

The following tables summarize the 1H and 13C NMR chemical shifts for this compound and its structural analogs. The data for the target compound is predicted based on the analysis of its constituent fragments, providing a valuable reference for experimental verification.

Table 1: 1H NMR Spectral Data (ppm)

Proton Assignment This compound (Predicted) Quinoline-4-carbaldehyde [1]2-(Trifluoromethyl)quinoline [2]
H-3~8.07.81 (d, J = 4.3 Hz)7.75 (d, J = 8.8 Hz)
H-5~8.39.04 (d, J = 8.6 Hz)8.24 (d, J = 8.4 Hz)
H-6~7.87.76 (t, J = 8.0 Hz)7.69 (td, J = 8.2, 1.2 Hz)
H-7~7.97.84 (t, J = 7.6 Hz)7.81–7.86 (m)
H-8~9.18.24 (d, J = 8.2 Hz)7.92 (d, J = 8.0 Hz)
-CHO~10.610.54 (s)-

Note: Predicted values for this compound are estimates based on the additive effects of the trifluoromethyl and carbaldehyde groups on the quinoline core.

Table 2: 13C NMR Spectral Data (ppm)

Carbon Assignment This compound (Predicted) Quinoline-4-carbaldehyde [1]
C-2~145 (q, J ≈ 35 Hz)150.7
C-3~120124.1
C-4~148137.0
C-4a~125129.6
C-5~130124.7
C-6~128130.3
C-7~131130.4
C-8~129126.0
C-8a~149149.5
-CHO~193193.1
-CF3~122 (q, J ≈ 275 Hz)-

Note: Predicted values and coupling constants (J) are estimates. Experimental verification is recommended.

Experimental Protocols

Synthesis of this compound:

A common synthetic route involves the oxidation of the corresponding alcohol, 2-(trifluoromethyl)quinoline-4-methanol. A general procedure is as follows:

  • Dissolution: Dissolve 2-(trifluoromethyl)quinoline-4-methanol in a suitable organic solvent such as dichloromethane (DCM) or chloroform.

  • Oxidation: Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or manganese dioxide (MnO2), to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove solid residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure of the purified product using NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and infrared spectroscopy.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

  • Spectral Parameters: For 1H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For 13C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are generally required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the 1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from the synthesis of the target compound to its spectroscopic characterization.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material (e.g., 2-(Trifluoromethyl)quinoline-4-methanol) oxidation Oxidation (e.g., PCC, MnO2) start->oxidation workup Reaction Work-up & Purification oxidation->workup product Purified Product This compound workup->product nmr_prep NMR Sample Preparation product->nmr_prep Characterization nmr_acq 1H & 13C NMR Data Acquisition nmr_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc spectral_data Final Spectral Data (Tables 1 & 2) data_proc->spectral_data

References

A Comparative Analysis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde using FT-IR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the detailed characterization of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of 2-(trifluoromethyl)quinoline-4-carbaldehyde, a fluorinated quinoline derivative of significant interest, utilizing Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). By examining its spectral properties alongside related quinoline structures, this document offers researchers and drug development professionals a foundational understanding of its molecular characteristics.

FT-IR Spectral Analysis: Unveiling Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the quinoline ring, the trifluoromethyl group, and the carbaldehyde group.

While a specific experimental spectrum for this compound is not publicly available, a comparative analysis can be constructed based on known characteristic frequencies for its constituent functional groups and data from similar quinoline derivatives.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
C-H stretching (aromatic) 3100-3000Characteristic of the quinoline ring.
C=O stretching (aldehyde) 1710-1685A strong, sharp peak indicative of the carbaldehyde group. Conjugation with the quinoline ring may shift this to a lower frequency.
C=N stretching (quinoline) 1620-1580Part of the quinoline ring system.
C=C stretching (aromatic) 1600-1450Multiple bands are expected for the quinoline ring.
C-F stretching (trifluoromethyl) 1350-1150Typically strong and broad absorptions due to the C-F bonds.
C-H bending (aromatic) 900-690Out-of-plane bending vibrations that can provide information about the substitution pattern of the quinoline ring.

Comparison with a Non-fluorinated Analog: Quinoline-4-carbaldehyde

The primary difference in the FT-IR spectrum of this compound compared to quinoline-4-carbaldehyde would be the presence of the strong C-F stretching bands. The electron-withdrawing nature of the trifluoromethyl group may also induce slight shifts in the frequencies of the quinoline ring and carbaldehyde vibrations.

Mass Spectrometry Analysis: Elucidating Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For this compound (C₁₁H₆F₃NO), the expected exact mass can be calculated.

Expected Molecular Ion: [M]⁺ or [M+H]⁺

Key Fragmentation Pathways:

The fragmentation of this compound under mass spectrometric analysis is anticipated to proceed through several key pathways:

  • Loss of the formyl radical (-CHO): This would result in a significant fragment corresponding to the 2-(trifluoromethyl)quinoline cation.

  • Loss of carbon monoxide (-CO): A common fragmentation for aldehydes, leading to a fragment ion.

  • Loss of a fluorine atom (-F): Fragmentation of the trifluoromethyl group can occur.

  • Cleavage of the quinoline ring: At higher energies, the stable quinoline ring system can undergo fragmentation.

Ionm/z (calculated)Description
[C₁₁H₆F₃NO]⁺ 225.04Molecular Ion
[C₁₀H₆F₃N]⁺ 196.05Loss of -CHO
[C₁₁H₆F₃NO - CO]⁺ 197.04Loss of CO
[C₁₁H₆F₂NO]⁺ 206.04Loss of F

Comparison with Alternative Quinoline Derivatives:

The mass spectrum of this compound can be compared with other substituted quinolines to understand the influence of different functional groups on fragmentation. For instance, a quinoline derivative with an alkyl group instead of the trifluoromethyl group would exhibit different characteristic losses.

Experimental Protocols

FT-IR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~200 mg) in an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Analytical Workflow

Analytical_Workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_interpretation Data Interpretation & Comparison Sample This compound FTIR_Instrument FT-IR Spectrometer Sample->FTIR_Instrument MS_Instrument Mass Spectrometer (EI) Sample->MS_Instrument FTIR_Data Infrared Spectrum FTIR_Instrument->FTIR_Data FTIR_Analysis Functional Group Identification FTIR_Data->FTIR_Analysis Comparison Comparative Analysis FTIR_Analysis->Comparison MS_Data Mass Spectrum MS_Instrument->MS_Data MS_Analysis Molecular Weight & Fragmentation MS_Data->MS_Analysis MS_Analysis->Comparison Structure Structural Confirmation Comparison->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a framework for the FT-IR and mass spectrometry analysis of this compound. While direct experimental data is limited in the public domain, the principles and comparative data presented here offer a solid foundation for researchers to characterize this and similar molecules, thereby facilitating its potential applications in various scientific fields.

comparative reactivity of 2-(trifluoromethyl)quinoline-4-carbaldehyde vs 2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the chemical reactivity of 2-(trifluoromethyl)quinoline-4-carbaldehyde and 2-chloroquinoline-3-carbaldehyde, supported by theoretical principles and experimental data, for researchers in synthetic and medicinal chemistry.

In the landscape of drug development and materials science, quinoline scaffolds are privileged structures due to their versatile biological and chemical properties. Aldehyde-functionalized quinolines, in particular, serve as critical intermediates for the synthesis of complex molecular architectures. This guide provides a comparative analysis of the reactivity of two key building blocks: this compound and 2-chloroquinoline-3-carbaldehyde. While direct comparative experimental data is not extensively available, this guide leverages established principles of physical organic chemistry and existing data to predict and rationalize their reactivity profiles.

Electronic Properties and Predicted Reactivity

The reactivity of the aldehyde group in these quinoline derivatives is fundamentally governed by the electronic effects of the substituents on the heterocyclic ring. The key difference lies in the nature and position of the electron-withdrawing groups: a trifluoromethyl (-CF3) group at the 2-position versus a chloro (-Cl) group at the 2-position.

This compound: The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily acting through a strong negative inductive effect (-I).[1][2] Positioned at C2, it significantly reduces electron density across the entire quinoline ring system. This effect strongly enhances the electrophilicity of the carbonyl carbon of the carbaldehyde at the C4 position, making it highly susceptible to nucleophilic attack.

2-Chloroquinoline-3-carbaldehyde: The chloro group is also electron-withdrawing via its inductive effect (-I), but to a lesser extent than the -CF3 group. It also possesses a weak, opposing resonance effect (+R) due to its lone pairs. The net result is a moderate deactivation of the ring. Its influence on the C3-carbaldehyde will render the carbonyl carbon electrophilic, but likely less so than in the trifluoromethyl analogue.

Based on these electronic considerations, a clear difference in reactivity can be predicted.

Comparative Data Summary

To quantify the electronic influence of these substituents, Hammett substituent constants (σ) are a valuable tool. These constants measure the electronic effect of a substituent in a meta or para position on the acidity of benzoic acid. While these values are for benzene systems, they provide a good approximation for the electronic effects in quinolines.

SubstituentHammett Constant (σp)Inductive EffectResonance EffectPredicted Aldehyde Reactivity
-CF3 0.54Strongly Withdrawing (-I)Weakly Withdrawing (-R)High
-Cl 0.23Moderately Withdrawing (-I)Weakly Donating (+R)Moderate
Table 1: Comparison of Hammett constants and electronic effects of trifluoromethyl and chloro substituents.

The higher positive value of the Hammett constant for the -CF3 group (σp = 0.54) compared to the -Cl group (σp = 0.23) provides quantitative support for its superior electron-withdrawing capacity and the consequently higher predicted reactivity of the aldehyde in this compound.

Experimental Reactivity of 2-Chloroquinoline-3-carbaldehyde

The chemistry of 2-chloroquinoline-3-carbaldehyde is well-documented, establishing it as a versatile precursor for a wide array of heterocyclic compounds.[3][4][5] Its aldehyde group readily participates in various classical reactions:

  • Condensation Reactions: It reacts with active methylene compounds, amines, hydrazines, and hydroxylamine to form a variety of condensation products and Schiff bases.[3][6][7]

  • Cyclization Reactions: It is a key starting material for multicomponent reactions to build fused heterocyclic systems, such as pyrano[2,3-b]quinolines.

  • Reduction and Oxidation: The aldehyde can be selectively reduced to the corresponding alcohol or oxidized to the carboxylic acid.[3]

  • Wittig Reaction: It can undergo olefination reactions with phosphorus ylides to form substituted alkenes.

A computational study using Density Functional Theory (DFT) on 2-chloroquinoline-3-carbaldehyde has confirmed the molecule's reactivity, providing insights into its electronic structure, vibrational modes, and potential for charge delocalization.[8]

Experimental Protocols

While specific protocols for this compound are scarce, established methods for 2-chloroquinoline-3-carbaldehyde can serve as a robust starting point for reaction optimization. A representative protocol for a condensation reaction is provided below.

Protocol: Synthesis of a Schiff Base from 2-Chloroquinoline-3-carbaldehyde

This protocol describes a general procedure for the condensation of 2-chloroquinoline-3-carbaldehyde with a primary amine to form an imine (Schiff base), a common reaction in the synthesis of biologically active molecules.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroquinoline-3-carbaldehyde in ethanol.

  • Addition of Amine: To this solution, add the substituted aniline followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate if necessary.

Conclusion

  • This compound is predicted to be the more reactive species due to the potent electron-withdrawing nature of the -CF3 group. This makes it an ideal substrate for reactions with a wide range of nucleophiles, including weaker ones, and may allow for reactions under milder conditions.

  • 2-Chloroquinoline-3-carbaldehyde exhibits moderate reactivity and has a well-established synthetic portfolio.[3][4][5] Its chloro-substituent also offers a secondary reaction site for nucleophilic aromatic substitution, adding to its synthetic utility.

For researchers and drug development professionals, the choice between these two reagents will depend on the specific synthetic target and the desired reactivity. This compound is the substrate of choice for high electrophilicity, while 2-chloroquinoline-3-carbaldehyde provides a reliable and versatile platform with a wealth of documented reaction protocols.

References

Navigating the Anticancer Potential of Quinoline-Based Schiff Bases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Quinoline scaffolds, particularly when functionalized as Schiff bases, have emerged as a promising class of compounds with potent in vitro cytotoxic activity against various cancer cell lines. While direct research on the anticancer activity of Schiff bases derived from 2-(trifluoromethyl)quinoline-4-carbaldehyde is not extensively available in publicly accessible literature, this guide provides a comparative overview of closely related quinoline Schiff base derivatives, offering valuable insights into their therapeutic potential and mechanisms of action.

This guide synthesizes experimental data from multiple studies to facilitate a comparative analysis of the anticancer activities of various quinoline-based Schiff bases. By examining the structure-activity relationships, experimental methodologies, and implicated signaling pathways of these related compounds, researchers can better understand the potential of this chemical class and identify promising avenues for future drug discovery and development.

Comparative Anticancer Activity of Quinoline Schiff Base Derivatives

The in vitro anticancer activity of various quinoline Schiff base derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency. The following table summarizes the IC50 values for several reported quinoline Schiff base derivatives and their metal complexes.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Copper Complexes of Quinoline-2-Carboxaldehyde Schiff Bases
Quinoline thiosemicarbazone copper complex (FPA-137)PC-3 (Prostate)4[1]
Quinoline thiosemicarbazone copper complex (FPA-137)LNCaP (Prostate)3.2[1]
2-Oxo-quinoline-3-Schiff Base Derivatives
Compound 4d1NCI-H460 (Lung)5.16 ± 0.37[2]
Compound 4d2NCI-H460 (Lung)7.62 ± 0.46[2]
Compound 4l2NCI-H460 (Lung)7.66 ± 0.65[2]
Compound 4c2NCI-H460 (Lung)11.62 ± 0.52[2]
Compound 4a2NCI-H460 (Lung)16.22 ± 0.71[2]
Compound 4a1NCI-H460 (Lung)35.52 ± 0.86[2]
5-Fluorouracil (Control)NCI-H460 (Lung)44 ± 0.54[2]
Metal Complexes of Schiff Bases from Quinoline-3-Carbohydrazide
Cu-HQMCF7 (Breast)1.19 ± 0.03[3]
Ni-HQMCF7 (Breast)5.85 ± 0.15[3]
HQ (Ligand)MCF7 (Breast)7.19 ± 0.18[3]
Cu-NQMCF7 (Breast)17.47 ± 0.44[3]
Ni-NQMCF7 (Breast)26.36 ± 0.66[3]
Co-HQMCF7 (Breast)27.65 ± 0.69[3]
NQ (Ligand)MCF7 (Breast)37.8 ± 0.94[3]
Silver (I) Quinoline Schiff Base Complexes
[Ag(L2)2]ClO4 Q7HELA (Cervical)Excellent Cytotoxicity[4]
[Ag(L4)2]ClO4 Q9HELA (Cervical)Excellent Cytotoxicity[4]

Experimental Protocols

The evaluation of the in vitro anticancer activity of these quinoline Schiff bases typically involves a series of standardized cell-based assays. The following are detailed methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4,000 cells/well) and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 5, 10, 15, 20 µM) and incubated for a specified period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a common technique used to analyze the effects of compounds on the cell cycle and apoptosis.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).

  • Staining: For cell cycle analysis, fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase. For apoptosis analysis, cells can be stained with Annexin V and PI.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental processes and the potential mechanisms of action, the following diagrams are provided.

G cluster_workflow General Experimental Workflow for In Vitro Anticancer Activity Screening start Start: Synthesized Quinoline Schiff Bases cell_culture Cell Line Seeding (e.g., MCF-7, A549, PC-3) start->cell_culture treatment Treatment with Schiff Bases (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (Determine IC50 values) treatment->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle & Apoptosis Analysis) mtt_assay->flow_cytometry western_blot Western Blot Analysis (Protein Expression) flow_cytometry->western_blot end End: Data Analysis & Conclusion western_blot->end

Caption: A generalized workflow for the in vitro evaluation of the anticancer activity of quinoline Schiff bases.

Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[5] The following diagram illustrates a simplified intrinsic apoptosis pathway that can be triggered by these compounds.

G cluster_pathway Simplified Intrinsic Apoptosis Pathway compound Quinoline Schiff Base stress Cellular Stress (e.g., DNA Damage, ROS) compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

A Comparative Guide to the Synthesis of 2-(trifluoromethyl)quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the synthesis of functionalized quinolines is a critical task. The 2-(trifluoromethyl)quinoline scaffold is of particular interest due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. This guide provides a comparative analysis of a validated synthetic pathway for 2-(trifluoromethyl)quinoline-4-carbaldehyde against a common, non-fluorinated alternative, offering insights into reaction efficiency, conditions, and experimental protocols.

Introduction to Synthetic Strategies

The construction of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. For the synthesis of the target molecule, a two-step approach starting from readily available precursors is often the most efficient. This involves the initial formation of a substituted quinoline followed by functional group manipulation.

This guide details a two-step pathway involving a Combes-type reaction followed by a selective oxidation. We will compare this pathway with the synthesis of a structurally similar, non-fluorinated analogue, 2-methylquinoline-4-carbaldehyde, to highlight the impact of the trifluoromethyl substituent on the synthetic strategy and outcomes.

Pathway 1: Synthesis of this compound

This validated pathway consists of two key transformations:

  • Combes-Type Synthesis of 4-methyl-2-(trifluoromethyl)quinoline: This reaction involves the acid-catalyzed condensation of aniline with 1,1,1-trifluoroacetylacetone. The β-diketone reacts with the aniline to form an enamine intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.

  • Selective Oxidation: The methyl group at the 4-position of the quinoline is selectively oxidized to a carbaldehyde using selenium dioxide (SeO₂). This reaction, often carried out in a solvent like dioxane, is a reliable method for converting activated methyl groups on heterocyclic systems.[1][2]

Pathway 2: Comparative Synthesis of 2-methylquinoline-4-carbaldehyde

For comparison, the synthesis of the non-fluorinated analogue follows a similar logic:

  • Combes Synthesis of 2,4-dimethylquinoline: Aniline is reacted with acetylacetone under acidic conditions. This is a classic Combes reaction, typically proceeding with good yields.

  • Selective Oxidation: As with the trifluoromethyl analogue, the 4-methyl group is more susceptible to oxidation than the 2-methyl group. Treatment with selenium dioxide selectively yields 2-methylquinoline-4-carbaldehyde.[3]

Quantitative Data Comparison

The following table summarizes the typical performance of each synthetic pathway, offering a clear comparison of yields and reaction conditions.

Parameter Pathway 1: this compound Pathway 2: 2-methylquinoline-4-carbaldehyde (Alternative)
Step 1: Precursor Synthesis 4-methyl-2-(trifluoromethyl)quinoline 2,4-dimethylquinoline
Reaction TypeCombes-Type SynthesisCombes Synthesis
Starting MaterialsAniline, 1,1,1-TrifluoroacetylacetoneAniline, Acetylacetone
Catalyst / ConditionsAcid (e.g., H₂SO₄ or Polyphosphoric Acid), HeatAcid (e.g., H₂SO₄), Heat
Typical YieldGood (Often > 70%)Good to Excellent (Often > 80%)
Step 2: Oxidation This compound 2-methylquinoline-4-carbaldehyde
ReagentSelenium Dioxide (SeO₂)Selenium Dioxide (SeO₂)
Solvent / ConditionsDioxane, RefluxDioxane, Reflux
Typical YieldModerate to Good (75-85%)[1]Moderate to Good (75-85%)[1]
Overall Purity Generally high after chromatographyGenerally high after chromatography or distillation

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-2-(trifluoromethyl)quinoline
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add aniline (1.0 eq) and 1,1,1-trifluoroacetylacetone (1.1 eq).

  • Acid Catalyst: Slowly and carefully add concentrated sulfuric acid (or polyphosphoric acid) as the catalyst. The reaction is often exothermic.

  • Heating: Heat the mixture to a temperature of 100-140°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a concentrated base solution (e.g., NaOH or NH₄OH) until the pH is basic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Oxidation to this compound
  • Reaction Setup: In a fume hood, dissolve 4-methyl-2-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as aqueous dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 - 1.5 eq) to the solution.

  • Heating: Heat the mixture to reflux (approximately 100°C) for several hours until the starting material is consumed (monitored by TLC). A black precipitate of elemental selenium will form.[1]

  • Work-up: Filter the hot reaction mixture to remove the selenium precipitate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude aldehyde is then purified by column chromatography to yield the final product.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the validated synthetic pathway and a comparative workflow.

Synthetic_Pathway_for_2_CF3_Quinoline_4_Carbaldehyde SM Aniline + 1,1,1-Trifluoroacetylacetone INT 4-methyl-2-(trifluoromethyl)quinoline SM->INT Combes-Type Synthesis (Acid, Heat) PROD This compound INT->PROD Selective Oxidation (SeO2, Dioxane, Reflux)

Caption: Validated two-step synthesis of the target compound.

Comparative_Synthetic_Workflow cluster_0 Pathway 1: Trifluoromethylated Synthesis cluster_1 Pathway 2: Non-Fluorinated Analogue A1 Aniline + 1,1,1-Trifluoroacetylacetone B1 4-methyl-2-(trifluoromethyl)quinoline A1->B1 Combes-Type C1 This compound B1->C1 Oxidation (SeO2) A2 Aniline + Acetylacetone B2 2,4-dimethylquinoline A2->B2 Combes C2 2-methylquinoline-4-carbaldehyde B2->C2 Oxidation (SeO2)

Caption: Comparison of fluorinated vs. non-fluorinated pathways.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 2-(Trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of heterocyclic chemistry, 2-(trifluoromethyl)quinoline derivatives have emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective drug candidates.

The strategic incorporation of a trifluoromethyl (CF3) group at the 2-position of the quinoline ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This has led to the development of numerous derivatives with promising anticancer, antifungal, antibacterial, and nematocidal activities. Understanding the intricate relationship between a compound's chemical structure and its biological efficacy is paramount for advancing these derivatives from promising hits to clinical leads.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative biological data for various 2-(trifluoromethyl)quinoline derivatives across different therapeutic areas.

Anticancer Activity

The antiproliferative effects of 2-(trifluoromethyl)quinoline derivatives have been extensively studied against various cancer cell lines. The following table highlights the impact of substitutions on the quinoline core on their cytotoxic potency, often expressed as the half-maximal inhibitory concentration (IC50).

Compound ID Substitution Pattern Cancer Cell Line IC50 (µM) Reference
1a 6-fluoro, 4-phenylMDA-MB-468 (Breast)4.0[1]
1b 6-fluoro, 4-(4-fluorophenyl)MDA-MB-468 (Breast)5.0[1]
1c 6-(trifluoromethyl)phenyl at C4MDA-MB-468 (Breast)20.0[1]
2a 2-Arylquinoline derivativeHeLa (Cervical)8.3[2]
2b 2-Arylquinoline derivativePC3 (Prostate)31.37[2]

Table 1: Anticancer activity of selected 2-(trifluoromethyl)quinoline derivatives.

Key SAR Insights for Anticancer Activity:

  • The presence and position of fluorine atoms on the C4-phenyl ring significantly influence cytotoxicity. For instance, a 3,4-difluoro substitution led to a two-fold increase in activity compared to a 2,4-difluoro substitution in triple-negative breast cancer cells.[1]

  • Hydrolyzing the ester group at the 3-position to a carboxylic acid resulted in a loss of anticancer activity, suggesting the importance of the ester moiety for cytotoxicity.[1]

  • Lipophilicity plays a crucial role, with more lipophilic 2-arylquinoline derivatives generally exhibiting better cytotoxic effects against HeLa and PC3 cells.[2]

Antifungal Activity

Several 2-(trifluoromethyl)quinoline derivatives have demonstrated potent activity against various fungal pathogens. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity.

Compound ID Substitution Pattern Fungal Strain MIC (µg/mL) Reference
3a 6-amino-4-methyl-1H-quinolin-2-one with sulfonyl moietyAspergillus flavusPotent[3]
3b 6-amino-4-methyl-1H-quinolin-2-one with benzoyl moietyAspergillus nigerPotent[3]
3c 6-amino-4-methyl-1H-quinolin-2-one with propargyl moietyCandida albicansPotent[3]
4a N-methylbenzofuro[3,2-b]quinolineVancomycin-resistant E. faecium4[4]

Table 2: Antifungal activity of selected 2-(trifluoromethyl)quinoline derivatives.

Key SAR Insights for Antifungal Activity:

  • The introduction of a trifluoromethyl group has been shown to significantly enhance the antifungal activity of quinoline derivatives.

  • Substitutions at the 6-position of the quinolin-2-one core with different moieties (sulfonyl, benzoyl, propargyl) all resulted in potent antifungal compounds.[3]

  • Hybrid molecules, such as N-methylbenzofuro[3,2-b]quinolines, have demonstrated strong activity against drug-resistant fungal strains.[4]

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of reliable SAR studies. The following are protocols for key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the 2-(trifluoromethyl)quinoline derivatives for 48-72 hours.[6]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[6]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules, a key process in cell division.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer on ice.[7]

  • Compound Addition: Add the test compounds to a pre-warmed 96-well plate. Known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) should be used as controls.[8]

  • Initiation of Polymerization: Initiate the reaction by adding the cold tubulin reaction mix to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at 37°C in a microplate reader at regular intervals for 60 minutes.[8]

  • Data Analysis: Analyze the kinetic data to determine the effect of the compounds on the rate and extent of tubulin polymerization.[7]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[9]

Visualizing the SAR Landscape

Graphical representations of workflows and signaling pathways can provide a clearer understanding of the complex relationships in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration lead Lead Compound (2-CF3 Quinoline) modification Structural Modification (e.g., R-group variation) lead->modification synthesis Synthesis of Analogs modification->synthesis in_vitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) synthesis->in_vitro in_vivo In Vivo Models (Optional) in_vitro->in_vivo data Collect Activity Data (IC50, MIC) in_vitro->data sar Establish SAR data->sar qsar Develop QSAR Model (Optional) sar->qsar optimization Lead Optimization sar->optimization Iterative Cycle optimization->modification p53_Pathway cluster_nucleus Nucleus cluster_response Cellular Response stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 upregulates arrest Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair mdm2->p53 inhibits (degradation) inhibitor 2-CF3 Quinoline Derivative inhibitor->mdm2 inhibits

References

Safety Operating Guide

Proper Disposal of 2-(Trifluoromethyl)quinoline-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2-(Trifluoromethyl)quinoline-4-carbaldehyde is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, aligning with standard laboratory safety protocols.

This compound is a compound that requires careful management due to its irritant properties. According to safety data sheets, it is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, proper personal protective equipment (PPE) and handling procedures are critical, not only during its use in research but also throughout the disposal process.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][3][4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1][5]

  • Body Protection: A fully buttoned lab coat is mandatory. In cases of potential significant exposure, an apron or additional protective clothing should be worn.[1][4]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][3][4]

Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Prevent the generation of dust or aerosols.

  • Keep containers tightly sealed when not in use.[1][6]

  • Wash hands thoroughly after handling the chemical.[1][4]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4][7][8]

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves, empty containers) in a designated hazardous waste container.

    • This compound is a halogenated organic compound. Therefore, its waste must be segregated from non-halogenated solvent waste to prevent unnecessary increases in disposal costs and complexity.[5][8][9]

  • Container Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • Any other constituents in the waste mixture.

      • Appropriate hazard pictograms (e.g., irritant).

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]

    • Secondary containment should be used to prevent spills.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[7]

    • Follow all institutional and local regulations for hazardous waste disposal.

The following table summarizes key information regarding the disposal of this compound:

ParameterGuidelineSource(s)
Disposal Method Collection for an approved waste disposal plant[1][3]
Waste Classification Hazardous Waste; Halogenated Organic Compound[5][9]
Drain Disposal Strictly Prohibited[4][7]
Solid Waste Disposal Strictly Prohibited[4]
Container Type Leak-proof, compatible, and properly sealed[5][7]
Labeling "Hazardous Waste", full chemical name, and hazard symbols[7]

Experimental Protocols

Currently, there are no standard, approved experimental protocols for the in-laboratory neutralization or chemical deactivation of this compound. While some general methods exist for the treatment of simple aldehydes, the complex structure of this compound necessitates that its disposal be handled by certified professionals. Attempting to neutralize this chemical without a validated procedure could lead to unintended hazardous reactions.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Halogenated Organic Waste ppe->segregate container Place in Designated, Labeled, Leak-Proof Container segregate->container labeling Label Container: 'Hazardous Waste' Full Chemical Name container->labeling storage Store in Secure, Ventilated Area with Secondary Containment labeling->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(Trifluoromethyl)quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 2-(Trifluoromethyl)quinoline-4-carbaldehyde. The following procedural guidance is based on the known hazards of its constituent chemical groups: quinolines, aromatic aldehydes, and trifluoromethyl compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and potential vapors. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Provides a barrier against skin contact. Gloves should be inspected before each use and changed frequently.
Body Protection A flame-resistant lab coat, fully buttoned.Protects against incidental contact and small splashes.
Respiratory Protection Use in a certified chemical fume hood is mandatory.Prevents inhalation of potentially harmful vapors or dust.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Safe Handling and Storage

Operational Plan:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Have all necessary PPE readily available and in good condition.

    • Prepare a designated and clearly labeled waste container for "Halogenated Organic Waste".[1][2]

    • Keep an appropriate spill kit accessible.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Avoid direct contact with the skin and eyes.[3]

    • Do not inhale dust or vapors.

    • Wash hands thoroughly after handling.[3][4]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed.

    • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[1][5]

Disposal Protocol:

  • Waste Segregation:

    • All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), must be placed in the designated "Halogenated Organic Waste" container.[1][2]

    • Do not mix with non-halogenated waste.[1]

  • Container Management:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1][2]

    • Keep the waste container closed when not in use.[2]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in the designated halogenated waste container. For large spills, evacuate the area and contact your institution's emergency response team.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Experiment prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Labeled Waste Container prep2->prep3 prep4 Locate Spill Kit prep3->prep4 handle1 Work Inside Fume Hood prep4->handle1 handle2 Weigh/Transfer Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Halogenated Waste handle3->disp1 disp2 Seal Waste Container disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 clean1 Decontaminate Work Area disp3->clean1 clean2 Remove and Dispose of PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.